molecular formula C39H66N7O18P3S-4 B15548928 18-hydroxystearoyl-CoA

18-hydroxystearoyl-CoA

Número de catálogo: B15548928
Peso molecular: 1046.0 g/mol
Clave InChI: WMNWNRKMANJLHY-LFZQUHGESA-J
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

18-hydroxystearoyl-CoA is a useful research compound. Its molecular formula is C39H66N7O18P3S-4 and its molecular weight is 1046.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C39H66N7O18P3S-4

Peso molecular

1046.0 g/mol

Nombre IUPAC

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-(18-hydroxyoctadecanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C39H70N7O18P3S/c1-39(2,34(51)37(52)42-20-19-29(48)41-21-23-68-30(49)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-22-47)25-61-67(58,59)64-66(56,57)60-24-28-33(63-65(53,54)55)32(50)38(62-28)46-27-45-31-35(40)43-26-44-36(31)46/h26-28,32-34,38,47,50-51H,3-25H2,1-2H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/p-4/t28-,32-,33-,34+,38-/m1/s1

Clave InChI

WMNWNRKMANJLHY-LFZQUHGESA-J

Origen del producto

United States

Foundational & Exploratory

Core Analysis for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 18-Hydroxystearoyl-CoA in Suberin Biosynthesis

Introduction

Suberin is a complex, lipophilic biopolymer deposited in the cell walls of specific plant tissues, including root endodermis and periderm, seed coats, and wound-healing tissues.[1][2][3] This heteropolymer forms a protective barrier that is crucial for controlling the movement of water and solutes, preventing water loss, and defending against pathogens.[2][4] Structurally, suberin is composed of two distinct domains: a polyaliphatic domain and a polyphenolic domain.[3][5] The aliphatic domain is a polyester (B1180765) primarily made of very-long-chain fatty acids (VLCFAs), ω-hydroxy acids, α,ω-dicarboxylic acids, fatty alcohols, and glycerol.[1][2] The polyphenolic domain is considered "lignin-like" and is rich in hydroxycinnamic acids, with ferulic acid being the most prominent.[3][5] The integration of these two domains creates the robust, impermeable barrier characteristic of suberized cells.

This guide focuses on the pivotal role of this compound, a key intermediate in the biosynthesis of the C18 aliphatic monomers that are fundamental components of the suberin polyester.

The Biosynthetic Pathway of Suberin Aliphatic Monomers

The synthesis of suberin's aliphatic domain begins with C16 and C18 fatty acids produced in the plastids.[3][5] These fatty acids are activated to their CoA-thioester forms (e.g., stearoyl-CoA) and transported to the endoplasmic reticulum (ER), which is the primary site for suberin monomer biosynthesis.[3][5][6] In the ER, these precursors undergo a series of modifications, including elongation, oxidation, and reduction, to generate the diverse array of aliphatic monomers.

The Central Role of this compound

This compound is the activated form of 18-hydroxystearic acid, a major ω-hydroxy fatty acid found in the suberin of many plant species. Its formation is a critical branch point in the pathway, leading to the production of essential suberin building blocks.

Formation via ω-Hydroxylation:

The synthesis of this compound is catalyzed by cytochrome P450 monooxygenases of the CYP86 family. Specifically, enzymes from the CYP86A and CYP86B subfamilies are responsible for the ω-hydroxylation of fatty acyl-CoAs.[1][5] These enzymes introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid chain.

  • CYP86A1 (identified in Arabidopsis) is known to produce shorter-chain ω-hydroxy acids, including C18 variants.[1][5]

  • StCYP86A33 , the potato ortholog of CYP86A1, has been shown to be directly involved in generating C18:1 ω-hydroxy acids. Silencing this gene leads to a significant reduction in these monomers.[1][3]

This enzymatic reaction converts a C18 fatty acyl-CoA, such as stearoyl-CoA (C18:0) or oleoyl-CoA (C18:1), into its corresponding ω-hydroxy derivative, this compound.

Subsequent Metabolic Fates:

Once formed, this compound serves as a substrate for several subsequent enzymatic reactions, leading to the final monomers that are polymerized into the suberin matrix:

  • Further Oxidation to α,ω-Dicarboxylic Acids: The ω-hydroxyl group of this compound can be further oxidized to a carboxylic acid, yielding an α,ω-dicarboxylic acid (octadecanedioic acid). This conversion creates a bifunctional monomer capable of cross-linking two polymer chains, which is essential for extending the polyester network.[5] This step is also catalyzed by CYP94 family enzymes in some species.[1]

  • Esterification into the Glycerol Backbone: Glycerol-3-phosphate acyltransferases (GPATs) , particularly GPAT5 , catalyze the transfer of acyl groups from CoA thioesters to a glycerol-3-phosphate backbone.[5] GPAT5 exhibits broad substrate specificity and can utilize ω-hydroxy acyl-CoAs, including this compound, to form monoacylglycerol esters.[3][5] These monoacylglycerols are the primary units that are polymerized to form the suberin polyester.

  • Linkage to the Polyphenolic Domain: Aliphatic Suberin Feruloyl Transferase (ASFT) , a member of the BAHD family of acyltransferases, links the aliphatic and phenolic domains of suberin.[5][7] This enzyme catalyzes the transfer of ferulic acid from feruloyl-CoA to the ω-hydroxyl group of ω-hydroxy acids like 18-hydroxystearic acid.[1][7] The resulting ferulate ester is a critical bridging molecule, covalently connecting the aliphatic polyester to the cell wall-associated polyphenolic domain.[1]

Signaling and Biosynthetic Pathways

The following diagram illustrates the synthesis and subsequent metabolic fates of this compound in the suberin biosynthesis pathway.

Suberin_Biosynthesis sub_start Stearoyl-CoA (C18:0) sub_hydroxy This compound sub_start->sub_hydroxy CYP86A1 / StCYP86A33 (ω-hydroxylation) sub_hydroxy->p1 sub_diacid C18 α,ω-Dicarboxylic Acid-CoA sub_diacid->p2 sub_gpat Mono-18-hydroxy- acylglycerol sub_gpat->p2 sub_feruloyl 18-Feruloyloxystearic Acid-CoA sub_feruloyl->p2 sub_polymer Suberin Polymer p1->sub_diacid CYP94 family (Oxidation) p1->sub_gpat GPAT5 p1->sub_feruloyl ASFT p2->sub_polymer Polymerization

Caption: Biosynthetic pathway of this compound and its incorporation into the suberin polymer.

Quantitative Data Presentation

The composition of suberin, particularly the relative abundance of C18 monomers, varies between species and tissues, reflecting adaptive responses to different environmental pressures.

Monomer ClassMonomer ExamplePotato Tuber Periderm (mol %)Potato Root Periderm (mol %)Key Observation
ω-Hydroxy Acids18-Hydroxyoleic acid (C18:1)High AbundanceLower AbundanceTuber suberin is rich in C18:1 ω-hydroxy acids.[1][3]
18-Hydroxystearic acid (C18:0)PresentPresentA common component in both tissues.
α,ω-Dicarboxylic AcidsOctadec-9-ene-1,18-dioic acidHigh AbundanceLower AbundanceFollows the trend of its corresponding ω-hydroxy acid.[3]
Octadecanedioic acidPresentHigher Relative AbundanceRoot suberin shows a relative predominance of α,ω-alkanedioic acids compared to tuber suberin.[8]
Very-Long-Chain Fatty AcidsC22:0, C24:0Lower AbundanceHigher AbundanceRoot suberin is characterized by longer-chain aliphatics compared to tuber suberin.[1][8]

Data compiled from qualitative and quantitative statements in the cited literature. Exact percentages can vary significantly based on analytical methods and specific cultivars.

Experimental Protocols

Analysis of Suberin Monomers by GC-MS

This protocol provides a workflow for the identification and quantification of suberin aliphatic monomers.

Experimental Workflow Diagram

GCMS_Workflow start Plant Tissue (e.g., Root Periderm) delipidation 1. Delipidation (Wax Removal) (Chloroform:Methanol (B129727) Soxhlet) start->delipidation hydrolysis 2. Depolymerization (Methanolysis with NaOCH3 or BF3-Methanol) delipidation->hydrolysis extraction 3. Monomer Extraction (Hexane or Dichloromethane) hydrolysis->extraction derivatization 4. Derivatization (Silylation with BSTFA or MTBSTFA) extraction->derivatization analysis 5. GC-MS Analysis (Identification & Quantification) derivatization->analysis

Caption: Standard workflow for the chemical analysis of suberin aliphatic monomers.

Detailed Methodology:

  • Tissue Preparation: Isolate the suberized tissue (e.g., potato periderm, root segments). Grind the tissue to a fine powder in liquid nitrogen.

  • Delipidation (Wax Extraction): The dried tissue powder is exhaustively extracted with organic solvents (typically a 2:1 chloroform:methanol mixture followed by pure chloroform) in a Soxhlet apparatus to remove soluble waxes. The remaining material is the cell wall residue containing the suberin polymer.

  • Depolymerization: The suberin polyester is broken down into its constituent monomers via transesterification. This is commonly achieved by refluxing the delipidated tissue in 1 M sodium methoxide (B1231860) in methanol (NaOCH3/MeOH) or 10% boron trifluoride in methanol (BF3/MeOH) for several hours. This reaction cleaves the ester bonds and methylates the resulting carboxylic acids.

  • Extraction of Monomers: After depolymerization, the reaction is quenched, and the fatty acid methyl esters (FAMEs) and other monomers are extracted into an organic solvent like hexane (B92381) or dichloromethane.

  • Derivatization: Free hydroxyl groups on the monomers (from ω-hydroxy acids and fatty alcohols) are silylated to increase their volatility for gas chromatography. This is done by reacting the dried extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[8]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. Monomers are separated based on their retention times and identified by their characteristic mass spectra. Quantification is typically performed using an internal standard and calibration curves with authentic standards.[8]

Histochemical Staining of Suberin

This protocol allows for the visualization of suberin lamellae in plant tissues.

Methodology:

  • Sample Preparation: Fresh plant roots or hand-sectioned tissues are used.

  • Clearing (Optional but Recommended): To visualize suberin in deeper tissues like the endodermis, samples are cleared using a clearing solution (e.g., ClearSee or a lactic acid-based solution) to reduce background fluorescence and increase transparency.

  • Staining:

    • Fluorol Yellow 088: Samples are incubated in a 0.01% (w/v) Fluorol Yellow 088 solution in lactic acid. This stain imparts a bright yellow-green fluorescence to suberin under UV or blue light excitation.[9]

    • Aniline Blue Counterstain: Aniline blue can be used as a counterstain to visualize callose and provide contrast.[9]

  • Mounting and Imaging: Stained samples are mounted on a microscope slide in water or glycerol.[9] Images are acquired using a confocal laser scanning microscope, which allows for detailed optical sectioning and 3D reconstruction of the suberin deposition pattern.[9]

This compound is a cornerstone intermediate in the biosynthesis of suberin. Its generation through the action of CYP86 P450 monooxygenases represents a committed step towards producing the C18 ω-hydroxy acids and α,ω-dicarboxylic acids that are indispensable for the structure of the suberin polyester. The subsequent modifications and incorporation of this molecule, mediated by enzymes like GPAT5 and ASFT, are critical for both the assembly of the aliphatic backbone and its integration with the polyphenolic domain. Understanding the regulation and function of the enzymes that produce and modify this compound is therefore essential for elucidating how plants build their protective barriers and for developing strategies to enhance stress tolerance in crops.

References

In-Depth Technical Guide to 18-Hydroxystearoyl-CoA: Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 18-hydroxystearoyl-CoA, a long-chain fatty acyl-coenzyme A derivative. This document collates available data on its chemical structure and properties and outlines general experimental protocols relevant to its study. The information is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a derivative of stearic acid, an 18-carbon saturated fatty acid, that is hydroxylated at the omega (ω) or 18th position and activated with coenzyme A. This modification significantly alters its polarity and potential biological activity compared to its non-hydroxylated counterpart, stearoyl-CoA.

The canonical structure of this compound consists of the 18-hydroxystearoyl group linked via a thioester bond to the sulfhydryl group of coenzyme A.

  • IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 18-hydroxyoctadecanethioate[1]

  • Molecular Formula: C39H70N7O18P3S[1][2]

  • SMILES: CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)--INVALID-LINK--O[1]

  • InChI Key: WMNWNRKMANJLHY-LFZQUHGESA-N[1]

Physicochemical Properties

Quantitative data on the experimental physicochemical properties of this compound are limited in publicly available databases. The following table summarizes the available computed and predicted data. Researchers should note that predicted values may differ from experimental findings.

PropertyValueSource
Molecular Weight 1050.0 g/mol MedChemExpress[2]
Monoisotopic Mass 1049.3711 DaPubChem[1]
XlogP (Predicted) 1.2PubChem[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Biological Significance and Signaling Pathways

Currently, there is a notable lack of specific information in the scientific literature regarding the definitive biological roles and signaling pathways of this compound. Omega-hydroxy fatty acids and their CoA esters are generally known to be involved in specific metabolic pathways, often as intermediates in the catabolism of very-long-chain fatty acids or as signaling molecules. However, dedicated studies on this compound are scarce.

Given the absence of defined signaling pathways for this compound, a diagrammatic representation of a specific pathway cannot be provided. It is an area that warrants further investigation to elucidate its potential physiological and pathological relevance.

Experimental Protocols

Chemo-enzymatic Synthesis

A common method for synthesizing acyl-CoAs is the mixed anhydride (B1165640) method or the use of an acyl-CoA synthetase. For this compound, a plausible chemical synthesis approach would involve the activation of 18-hydroxystearic acid and subsequent reaction with coenzyme A.

General Protocol for Synthesis of Long-Chain Acyl-CoAs:

  • Activation of 18-hydroxystearic acid: The carboxyl group of 18-hydroxystearic acid can be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester.

  • Reaction with Coenzyme A: The activated 18-hydroxystearic acid is then reacted with the free sulfhydryl group of Coenzyme A in a suitable buffer (e.g., sodium bicarbonate buffer, pH ~8.0).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: The resulting this compound can be purified from the reaction mixture using solid-phase extraction (SPE) or preparative HPLC.

Purification by Solid-Phase Extraction (SPE)

General Protocol:

  • Cartridge Conditioning: A C18 SPE cartridge is typically conditioned sequentially with methanol (B129727), water, and an appropriate buffer.

  • Sample Loading: The reaction mixture is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with a series of buffers to remove unreacted starting materials and byproducts. For example, a wash with a low concentration of organic solvent can remove unreacted fatty acid, while a wash with an aqueous buffer can remove unreacted Coenzyme A.

  • Elution: this compound is eluted from the cartridge using a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation: The solvent from the eluted fractions is evaporated, often under a stream of nitrogen or by lyophilization.

Analysis by HPLC-MS

The purity and identity of the synthesized this compound can be confirmed using HPLC coupled with mass spectrometry (MS).

General HPLC-MS Conditions:

  • Column: A C18 reversed-phase column is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Detection: UV detection (around 260 nm for the adenine (B156593) moiety of CoA) and mass spectrometry (in either positive or negative ion mode) are used for detection and identification. The mass spectrometer would be set to detect the specific mass-to-charge ratio (m/z) of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization cluster_storage Storage start 18-Hydroxystearic Acid + CoA activate Activation of Carboxyl Group start->activate e.g., NHS ester formation react Reaction with CoA activate->react spe Solid-Phase Extraction (C18) react->spe Crude Product wash Wash (remove impurities) spe->wash elute Elute this compound wash->elute hplc_ms HPLC-MS Analysis elute->hplc_ms Purified Product purity Purity Assessment hplc_ms->purity identity Identity Confirmation (MS/MS) hplc_ms->identity store Store at -80°C identity->store Characterized Product

Caption: General workflow for synthesis and characterization.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided protocols are generalized and may require optimization for specific laboratory conditions and applications. The absence of extensive data on this compound highlights the need for further research to fully understand its properties and biological functions.

References

The Biological Nexus of 18-Hydroxy Fatty Acyl-CoAs in Plant Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-hydroxy fatty acyl-CoAs are pivotal intermediates in the biosynthesis of the protective biopolymers, cutin and suberin, which are essential for the survival and resilience of terrestrial plants. These molecules are at the crossroads of fatty acid metabolism and the formation of extracellular lipid barriers that shield plants from a multitude of biotic and abiotic stresses. This technical guide provides an in-depth exploration of the biological functions of 18-hydroxy fatty acyl-CoAs in plants, detailing their biosynthesis, subsequent metabolic fate, and regulatory networks. The document summarizes key quantitative data, outlines experimental protocols for their analysis, and presents signaling and metabolic pathways through detailed diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development who may leverage these pathways for novel applications.

Introduction

The adaptation of plants to terrestrial environments necessitated the evolution of protective barriers to prevent desiccation and pathogen invasion. Cutin and suberin, complex lipophilic polymers, form the primary constituents of the cuticle covering aerial plant surfaces and the suberized cell walls in roots and wound sites, respectively. The monomeric composition of these polymers largely consists of C16 and C18 fatty acid derivatives, with 18-hydroxy fatty acids playing a prominent role, particularly in suberin.[1] The activated form of these hydroxy fatty acids, 18-hydroxy fatty acyl-CoAs, serve as the direct precursors for their incorporation into the growing polymer matrix. Understanding the biosynthesis and regulation of 18-hydroxy fatty acyl-CoAs is therefore critical to comprehending the mechanisms of plant resistance and stress tolerance.

Biosynthesis and Metabolism of 18-Hydroxy Fatty Acyl-CoAs

The journey of an 18-hydroxy fatty acyl-CoA molecule begins with the de novo synthesis of C18 fatty acids, primarily oleic acid (18:1), in the plastids.[2] Following its export to the endoplasmic reticulum (ER) and activation to oleoyl-CoA by long-chain acyl-CoA synthetases (LACSs), a series of enzymatic modifications ensue.[3]

A key step is the ω-hydroxylation of the C18 fatty acid at the terminal methyl group, a reaction catalyzed by cytochrome P450 monooxygenases (CYPs) belonging to the CYP86 and CYP94 families.[4][5] Specifically, enzymes like CYP86A1 have been identified as fatty acid ω-hydroxylases crucial for suberin monomer biosynthesis.[6] The resulting 18-hydroxy fatty acid is then activated to its CoA thioester, 18-hydroxy fatty acyl-CoA, by LACS enzymes.

Once formed, 18-hydroxy fatty acyl-CoAs are substrates for glycerol-3-phosphate acyltransferases (GPATs), which catalyze their esterification to a glycerol (B35011) backbone, a foundational step in the assembly of the suberin polymer.[7][8] Plant GPATs, particularly those involved in suberin biosynthesis like GPAT5, exhibit a preference for ω-oxidized acyl-CoAs, including 18-carbon variants.[7][9]

Biological Functions

The primary and most well-characterized function of 18-hydroxy fatty acyl-CoAs is their role as essential monomers for the synthesis of suberin and, to a lesser extent, cutin.[1][10]

  • Structural Integrity of Protective Barriers: As integral components of suberin, 18-hydroxy fatty acids contribute to the formation of a hydrophobic barrier in the cell walls of various tissues, including the root endodermis, periderm, and seed coat. This barrier is crucial for controlling the movement of water and solutes and for preventing water loss.[6][8]

  • Plant Defense: The integrity of the cutin and suberin layers is a plant's first line of defense against pathogens. By providing a physical barrier, they impede the entry of fungi and bacteria.[11] Furthermore, cutin and suberin-derived molecules can act as signals to trigger plant defense responses.[12] While direct signaling roles for 18-hydroxy fatty acyl-CoAs are not yet fully elucidated, their contribution to the formation of these defensive structures is undeniable.

  • Stress Response: The biosynthesis of suberin, and consequently the metabolism of 18-hydroxy fatty acyl-CoAs, is often induced in response to various environmental stresses, including drought, salinity, and wounding.[11] This highlights their importance in plant adaptation and survival under adverse conditions.

Quantitative Data

The following tables summarize the available quantitative data related to the enzymes and molecules discussed in this guide.

Table 1: Enzyme Kinetic Parameters

EnzymePlant SourceSubstrateKm (µM)Vmax (nmol/min/nmol P450)Reference
CYP94A1Vicia sativa9R,10S-epoxystearic acid1.2 ± 0.119.2 ± 0.3[12]
CYP94A1Vicia sativa9S,10R-epoxystearic acid5.9 ± 0.120.2 ± 1.0[12]

Table 2: Substrate Specificity of Arabidopsis GPATs

EnzymePreferred Acyl-CoA SubstratesRelative ActivityReference
GPAT4C16:0 and C18:1 ω-oxidized acyl-CoAs5- to 60-fold greater activity for C16:0 and C18:1 acyl groups compared with C20:0, C22:0, or C24:0[7][9]
GPAT8C16:0 and C18:1 ω-oxidized acyl-CoAs5- to 60-fold greater activity for C16:0 and C18:1 acyl groups compared with C20:0, C22:0, or C24:0[7][9]
GPAT5Broad range of ω-oxidized and unsubstituted acyl-CoAsCan accommodate a broad chain length range[7]
GPAT6C16 and C18 ω-oxidized acyl-CoAs4- to 11-fold higher activity compared with corresponding unmodified acyl-CoAs[9]

Table 3: Composition of Suberin and Cutin Monomers

Plant SpeciesTissueMajor C18 Hydroxy Fatty Acid DerivativesRelative AbundanceReference
Camelina sativaSeed coat and root18-hydroxyoctadecenoic acidDominant species[13][14]
Arabidopsis thalianaRootω-hydroxyacidsSubstantial reduction in mutants[6]
Vicia sativaSeedlingsDerivatives of palmitic acid (C16)Predominant[12]

Experimental Protocols

Extraction and Quantification of Acyl-CoA Esters from Plant Tissues

This protocol is a synthesis of methods described in the literature.[3]

Materials:

  • Plant tissue (e.g., roots, seeds)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., 100 mM KH2PO4, pH 4.9)

  • Isopropanol (B130326)

  • Acetonitrile (B52724)

  • Saturated (NH4)2SO4

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column and UV or fluorescence detector

  • Acyl-CoA standards

Procedure:

  • Tissue Homogenization: Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Homogenize the powdered tissue in a glass homogenizer with cold extraction buffer. Add isopropanol and homogenize again. Add saturated (NH4)2SO4 and acetonitrile, and vortex thoroughly.

  • Phase Separation: Centrifuge the mixture to separate the phases. The upper aqueous-organic phase contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE): Dilute the collected upper phase with an appropriate buffer and load it onto a pre-conditioned C18 SPE cartridge. Wash the cartridge to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the SPE cartridge using an appropriate solvent (e.g., isopropanol or methanol).

  • Quantification by HPLC: Concentrate the eluate and inject it into an HPLC system equipped with a C18 column. Use a gradient elution program with a suitable mobile phase (e.g., a gradient of acetonitrile in a phosphate (B84403) buffer). Detect the acyl-CoAs by their UV absorbance at 260 nm or by fluorescence after derivatization.

  • Data Analysis: Identify and quantify the acyl-CoA species by comparing their retention times and peak areas with those of known standards.

Signaling and Metabolic Pathways

Biosynthetic Pathway of 18-Hydroxy Fatty Acyl-CoA and its Incorporation into Suberin

The following diagram illustrates the key steps in the formation of 18-hydroxy fatty acyl-CoA and its subsequent role in suberin biosynthesis.

Suberin_Biosynthesis cluster_plastid cluster_er Plastid Plastid Oleic_acid Oleic acid (18:1) Plastid->Oleic_acid Fatty Acid Synthesis ER Endoplasmic Reticulum (ER) Oleoyl_CoA Oleoyl-CoA Oleic_acid->Oleoyl_CoA LACS Hydroxy_FA 18-Hydroxyoleic acid Oleoyl_CoA->Hydroxy_FA CYP86A1 (ω-hydroxylase) Hydroxy_FA_CoA 18-Hydroxyoleoyl-CoA Hydroxy_FA->Hydroxy_FA_CoA LACS MAG Monoacylglycerol Hydroxy_FA_CoA->MAG GPAT5 Glycerol3P Glycerol-3-P Glycerol3P->MAG Suberin Suberin Polymer MAG->Suberin Polymerization

Caption: Biosynthesis of 18-hydroxy fatty acyl-CoA and its incorporation into the suberin polymer.

Transcriptional Regulation of Suberin Biosynthesis

This diagram illustrates the known transcriptional regulatory network controlling the expression of genes involved in suberin biosynthesis, including those responsible for the metabolism of 18-hydroxy fatty acyl-CoAs.

Transcriptional_Regulation MYB41 MYB41 Suberin_Genes Suberin Biosynthesis Genes (e.g., CYP86A1, GPAT5, FAR4) MYB41->Suberin_Genes MYB53 MYB53 MYB53->Suberin_Genes MYB92 MYB92 MYB92->Suberin_Genes MYB93 MYB93 MYB93->Suberin_Genes ANAC046 ANAC046 ANAC046->Suberin_Genes WRKY33 WRKY33 WRKY33->Suberin_Genes Abiotic_Stress Abiotic Stress (e.g., salt, drought) Abiotic_Stress->MYB41 Abiotic_Stress->WRKY33

Caption: Transcriptional regulation of suberin biosynthesis by MYB, NAC, and WRKY transcription factors.

Conclusion and Future Perspectives

18-hydroxy fatty acyl-CoAs are indispensable for the construction of the protective suberin barrier in plants. Their biosynthesis is a tightly regulated process involving a dedicated set of enzymes, and their incorporation into the suberin polymer is critical for plant fitness and resilience. While significant progress has been made in identifying the key enzymatic and regulatory players, several areas warrant further investigation. Future research should focus on obtaining more detailed quantitative data, such as the precise concentrations of 18-hydroxy fatty acyl-CoAs in different tissues and under various stress conditions, and the complete kinetic characterization of all enzymes in the pathway. Elucidating the direct signaling roles of these molecules, if any, beyond their structural function, will also be a fascinating avenue of research. A deeper understanding of these processes holds the potential for developing novel strategies to enhance crop resistance to environmental stresses and pathogens, and may even provide inspiration for the development of new biocompatible polymers and pharmaceuticals.

References

An In-Depth Technical Guide to the Metabolic Pathway of 18-Hydroxystearoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway originating from the omega-hydroxylation of stearic acid, focusing on the intermediates leading to and including 18-hydroxystearoyl-CoA. The pathway begins with the conversion of stearic acid to 18-hydroxystearic acid, a reaction catalyzed by cytochrome P450 enzymes of the CYP4F family. This initial metabolite is subsequently oxidized to octadecanedioic acid through the sequential action of alcohol and aldehyde dehydrogenases. The resulting dicarboxylic acid is then activated to its CoA ester and undergoes chain shortening via peroxisomal β-oxidation. This guide details the enzymes and intermediates involved, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating fatty acid metabolism and its implications in physiology and disease, as well as for professionals in drug development targeting enzymes within this pathway.

Introduction to the 18-Hydroxystearic Acid Pathway

The omega (ω)-oxidation of fatty acids represents an important metabolic route for the detoxification and processing of long-chain and very-long-chain fatty acids, particularly when mitochondrial β-oxidation is impaired or overloaded. This pathway culminates in the formation of dicarboxylic acids, which are more water-soluble and can be further metabolized or excreted. The metabolism of stearic acid (C18:0), a common saturated fatty acid, via ω-oxidation initiates with its hydroxylation at the terminal methyl group (C-18), leading to the formation of 18-hydroxystearic acid. This initial step is a critical control point and is primarily mediated by enzymes of the cytochrome P450 4F (CYP4F) subfamily. Subsequent oxidation and activation to this compound channels this intermediate into a cascade of reactions with significant physiological and pathological implications.

The Metabolic Pathway: Enzymes and Intermediates

The conversion of stearic acid to shorter-chain dicarboxylic acids via the this compound pathway involves a series of enzymatic steps, primarily occurring in the endoplasmic reticulum and peroxisomes.

Step 1: ω-Hydroxylation of Stearic Acid

The initial and rate-limiting step is the hydroxylation of stearic acid at the C-18 position to yield 18-hydroxystearic acid.

  • Enzyme: Cytochrome P450 4F2 (CYP4F2) and 4F11 (CYP4F11) have been identified as key enzymes in the ω-hydroxylation of long-chain fatty acids, including stearic acid.[1] These enzymes are monooxygenases located in the endoplasmic reticulum.

  • Substrate: Stearic Acid (Octadecanoic acid)

  • Product: 18-Hydroxystearic Acid (18-hydroxyoctadecanoic acid)

  • Cofactors: NADPH and O₂

Step 2: Oxidation of 18-Hydroxystearic Acid

The newly formed hydroxyl group undergoes a two-step oxidation to a carboxylic acid group.

  • Dehydrogenation to an Aldehyde:

    • Enzyme: Alcohol Dehydrogenase (ADH)

    • Substrate: 18-Hydroxystearic Acid

    • Product: 18-Oxostearic Acid (18-oxooctadecanoic acid)

    • Cofactor: NAD⁺

  • Oxidation to a Dicarboxylic Acid:

    • Enzyme: Aldehyde Dehydrogenase (ALDH)

    • Substrate: 18-Oxostearic Acid

    • Product: Octadecanedioic Acid

    • Cofactor: NAD⁺

Step 3: Activation and Peroxisomal β-Oxidation

Octadecanedioic acid is then activated to its CoA thioester and transported into peroxisomes for chain-shortening via β-oxidation.

  • Activation:

    • Enzyme: Very-long-chain acyl-CoA synthetase (VLC-ACS)

    • Substrate: Octadecanedioic Acid

    • Product: Octadecanedioyl-CoA

    • Cofactors: ATP, Coenzyme A

  • Peroxisomal β-Oxidation: Octadecanedioyl-CoA enters the peroxisomal β-oxidation spiral, where it is sequentially shortened by two carbons per cycle, yielding acetyl-CoA and a shorter dicarboxylyl-CoA. The key intermediates in the first cycle are:

    • 2-enoyl-octadecanedioyl-CoA

    • 3-hydroxyoctadecanedioyl-CoA

    • 3-keto-octadecanedioyl-CoA

    • Hexadecanedioyl-CoA and Acetyl-CoA

This process continues until the dicarboxylyl-CoA is short enough to be transported to the mitochondria for complete oxidation.

Quantitative Data

Quantitative data for the specific enzymes and intermediates of the this compound pathway are limited in the literature. The following tables summarize the available information.

EnzymeSubstrateKmVmaxSource
CYP4F2Stearic AcidN/AN/AWhile CYP4F2 is known to metabolize stearic acid, specific kinetic parameters are not readily available in the cited literature.
CYP4F113-Hydroxystearic AcidN/AN/ACYP4F11 is known to hydroxylate 3-hydroxystearic acid, but kinetic data for 18-hydroxystearic acid are not specified.
Alcohol DehydrogenaseLong-chain alcoholsVariableVariableYeast ADH shows activity with long-chain alcohols, but specific Km and Vmax values for mammalian ADH with 18-hydroxystearic acid are not well-documented.[2][3]
Aldehyde DehydrogenaseLong-chain aldehydesVariableVariableALDHs exhibit broad substrate specificity, including for long-chain fatty aldehydes. However, specific kinetic constants for 18-oxostearic acid are not available.

Table 1: Enzyme Kinetic Parameters. N/A indicates that specific data was not found in the provided search results.

MetaboliteTissue/Cell TypeConcentration RangeMethod of Detection
18-Hydroxystearic AcidN/AN/AGC-MS and LC-MS/MS methods are available for quantification.
Octadecanedioic AcidN/AN/AGC-MS and LC-MS/MS are the primary methods for detection and quantification.

Table 2: Metabolite Concentrations. N/A indicates that specific data was not found in the provided search results.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound metabolic pathway.

Assay for CYP4F2-mediated Stearic Acid ω-Hydroxylation

This protocol is adapted from methods used for assaying CYP450 activity with fatty acid substrates.

Objective: To measure the in vitro conversion of stearic acid to 18-hydroxystearic acid by recombinant human CYP4F2.

Materials:

  • Recombinant human CYP4F2 and cytochrome P450 reductase (commercially available or expressed and purified)

  • Phospholipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • [¹⁴C]-Stearic acid

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Ethyl acetate (B1210297)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Scintillation counter and fluid

Procedure:

  • Reconstitution of the Enzyme System:

    • Prepare a mixture of CYP4F2, cytochrome P450 reductase, and phospholipid vesicles in potassium phosphate buffer.

    • Incubate on ice for 30 minutes to allow for the formation of functional enzyme-reductase complexes.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reconstituted enzyme system, [¹⁴C]-stearic acid (dissolved in a small amount of ethanol), and the NADPH regenerating system.

    • Initiate the reaction by adding a solution of NADP⁺.

    • Incubate at 37°C for a specified time (e.g., 30 minutes) with gentle shaking.

    • Stop the reaction by adding a strong acid (e.g., 2 M HCl).

  • Extraction of Metabolites:

    • Add ethyl acetate to the reaction mixture and vortex vigorously to extract the fatty acids.

    • Centrifuge to separate the organic and aqueous phases.

    • Carefully collect the upper organic phase.

  • Analysis by TLC:

    • Spot the extracted organic phase onto a TLC plate.

    • Develop the plate using an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v).

    • Visualize the radioactive spots using a phosphorimager or by scraping the silica (B1680970) gel and quantifying using a scintillation counter.

    • Identify the 18-hydroxystearic acid product by comparing its migration to a known standard.

  • Data Analysis:

    • Calculate the amount of product formed based on the radioactivity of the 18-hydroxystearic acid spot and the specific activity of the [¹⁴C]-stearic acid.

    • Determine enzyme activity as nmol of product formed per minute per nmol of CYP450.

Assay for Alcohol Dehydrogenase Activity with 18-Hydroxystearic Acid

This spectrophotometric assay measures the production of NADH during the oxidation of 18-hydroxystearic acid.

Objective: To determine the activity of alcohol dehydrogenase with 18-hydroxystearic acid as a substrate.

Materials:

  • Purified alcohol dehydrogenase (commercially available)

  • 18-Hydroxystearic acid

  • NAD⁺

  • Glycine-NaOH or sodium pyrophosphate buffer (pH ~9.0-10.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 18-hydroxystearic acid in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in the assay buffer. Note that solubility may be a limiting factor.

    • Prepare a stock solution of NAD⁺ in assay buffer.

  • Enzyme Assay:

    • In a quartz cuvette, combine the assay buffer, NAD⁺ solution, and 18-hydroxystearic acid solution.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 37°C.

    • Initiate the reaction by adding a small volume of the alcohol dehydrogenase enzyme solution.

    • Immediately begin monitoring the increase in absorbance at 340 nm over time.

  • Data Analysis:

    • Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Quantification of Pathway Intermediates by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 18-hydroxystearic acid and octadecanedioic acid in biological samples.

Objective: To quantify the levels of 18-hydroxystearic acid and octadecanedioic acid in cell lysates or tissue homogenates.

Materials:

  • Biological sample (e.g., cultured cells, tissue)

  • Internal standards (e.g., deuterated 18-hydroxystearic acid and octadecanedioic acid)

  • Methanol (B129727), acetonitrile, and water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable buffer.

    • Add a known amount of the internal standards to the homogenate/lysate.

    • Perform a liquid-liquid extraction (e.g., with ethyl acetate or a mixture of chloroform (B151607) and methanol) to isolate the lipid fraction.

    • Dry the organic extract under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Reconstitute the dried extract in a small volume of a suitable solvent.

    • Load the sample onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the fatty acids with an appropriate solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final dried sample in the initial mobile phase.

    • Inject the sample onto a reverse-phase LC column (e.g., C18).

    • Perform a gradient elution to separate the analytes.

    • Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized beforehand.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 18-hydroxystearic acid and octadecanedioic acid.

    • Quantify the analytes in the biological samples by comparing their peak area ratios to the internal standards against the standard curve.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway and a typical experimental workflow.

This compound Metabolic Pathway stearic_acid Stearic Acid hydroxy_stearic_acid 18-Hydroxystearic Acid stearic_acid->hydroxy_stearic_acid CYP4F2/11 (NADPH, O2) oxo_stearic_acid 18-Oxostearic Acid hydroxy_stearic_acid->oxo_stearic_acid ADH (NAD+) dicarboxylic_acid Octadecanedioic Acid oxo_stearic_acid->dicarboxylic_acid ALDH (NAD+) dicarboxylyl_coa Octadecanedioyl-CoA dicarboxylic_acid->dicarboxylyl_coa VLC-ACS (ATP, CoA) beta_oxidation Peroxisomal β-Oxidation dicarboxylyl_coa->beta_oxidation

Metabolic pathway of 18-hydroxystearic acid.

Experimental Workflow for Metabolite Quantification sample Biological Sample (Cells/Tissue) extraction Lipid Extraction (with Internal Standards) sample->extraction cleanup Solid-Phase Extraction (Cleanup) extraction->cleanup analysis LC-MS/MS Analysis (MRM Mode) cleanup->analysis quantification Data Analysis and Quantification analysis->quantification

References

Unveiling 18-Hydroxystearoyl-CoA: A Technical Guide to its Discovery, Identification, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, identification, and core characteristics of 18-hydroxystearoyl-CoA, a crucial intermediate in the biosynthesis of protective biopolymers in plants. This document details the scientific journey from the initial identification of its precursor, 18-hydroxystearic acid, to the modern analytical techniques used for its characterization. It is designed to serve as a valuable resource for researchers in lipid biochemistry, plant sciences, and drug development.

Discovery and Identification: A Historical Perspective

The discovery of this compound is intrinsically linked to the study of suberin, a complex polyester (B1180765) found in the cell walls of certain plant tissues that acts as a protective barrier against environmental stress.

Early Insights into Suberin Composition:

Pioneering work by P.E. Kolattukudy and his colleagues in the mid-20th century laid the foundation for our understanding of suberin's chemical nature. Their research revealed that suberin is primarily composed of long-chain fatty acids, with a significant portion being ω-hydroxy fatty acids.[1][2] Through meticulous analysis of suberized tissues, 18-hydroxyoctadecanoic acid (also known as 18-hydroxystearic acid) was identified as a key monomeric component.[1]

The Role of Cytochrome P450 Enzymes:

Subsequent investigations into the biosynthesis of these ω-hydroxy fatty acids pointed towards the involvement of cytochrome P450 (CYP) enzymes.[3] These monooxygenases were found to catalyze the ω-hydroxylation of long-chain fatty acids, including stearic acid, at the terminal methyl group to produce 18-hydroxystearic acid.[4] This enzymatic conversion is a critical step in the pathway leading to suberin formation.

Activation to a Coenzyme A Thioester:

For 18-hydroxystearic acid to be incorporated into the growing suberin polymer, it must first be "activated." In biochemistry, this activation is typically achieved through the formation of a thioester bond with Coenzyme A (CoA). This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (also called acyl-CoA ligases).[5][6] These enzymes utilize ATP to adenylate the fatty acid, which is then attacked by the thiol group of Coenzyme A, forming the high-energy acyl-CoA thioester and releasing AMP. While a specific acyl-CoA synthetase for 18-hydroxystearic acid has not been definitively isolated and characterized, the existence of long-chain and very-long-chain acyl-CoA synthetases in plants strongly suggests their role in this activation step.[7][8]

Therefore, the "discovery" of this compound was a logical deduction based on the established principles of fatty acid metabolism and polymer biosynthesis, rather than a singular, isolated event. Its existence was inferred from the presence of its precursor in suberin and the known biochemical mechanisms for fatty acid activation.

Physicochemical and Biochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C39H70N7O18P3S
Monoisotopic Mass 1049.3711 Da
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 18-hydroxyoctadecanethioate
Precursor 18-hydroxyoctadecanoic acid[9]
Activating Moiety Coenzyme A[5]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis and analysis of this compound.

Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of long-chain acyl-CoA esters, which can be adapted for this compound.[10][11]

Materials:

  • 18-hydroxyoctadecanoic acid

  • Coenzyme A (CoA), lithium salt

  • ATP, disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas or rat liver microsomes)[10]

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Trichloroacetic acid (TCA)

  • Diethyl ether

  • HPLC-grade water and solvents

Procedure:

  • Enzyme Preparation: If using a commercial enzyme, follow the manufacturer's instructions for reconstitution and storage. If preparing from a source like rat liver microsomes, solubilize the enzyme using Triton X-100.[10]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.5)

    • ATP (10 mM)

    • MgCl2 (10 mM)

    • DTT (2 mM)

    • CoA (1 mM)

    • Triton X-100 (0.1%)

    • BSA (0.1 mg/mL)

    • 18-hydroxyoctadecanoic acid (solubilized in a small amount of ethanol (B145695) or DMSO, final concentration 0.5 mM)

  • Initiation of Reaction: Add the acyl-CoA synthetase to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold 10% TCA.

  • Precipitation and Washing: Centrifuge the mixture to pellet the precipitated this compound. Wash the pellet sequentially with cold 5% TCA and diethyl ether to remove unreacted fatty acids and other contaminants.

  • Solubilization and Quantification: Resuspend the purified this compound pellet in a suitable buffer (e.g., potassium phosphate buffer, pH 6.0). Determine the concentration spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA).

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of long-chain acyl-CoAs by reverse-phase HPLC.[12][13][14]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 25 mM potassium phosphate buffer, pH 5.3

  • Solvent B: Acetonitrile

Procedure:

  • Sample Preparation: Dilute the synthesized this compound in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 254 nm or 260 nm

    • Gradient: A linear gradient from 10% to 90% Solvent B over 30 minutes is a good starting point. The gradient may need to be optimized for baseline separation.

  • Injection and Data Analysis: Inject the sample and record the chromatogram. The retention time of this compound will be longer than that of free CoA due to the hydrophobic C18 acyl chain.

Identification by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the unambiguous identification of this compound.

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Procedure:

  • LC Separation: Utilize the HPLC method described in section 3.2 to separate the analyte of interest.

  • MS Analysis:

    • Ionization Mode: Positive ion mode is generally preferred for the detection of acyl-CoAs.

    • Precursor Ion Scan: In a full scan mode, the protonated molecule [M+H]+ of this compound should be observed at m/z 1050.38.

    • Product Ion Scan (Tandem MS): Select the precursor ion (m/z 1050.38) for collision-induced dissociation (CID). The fragmentation pattern of acyl-CoAs is well-characterized. Key product ions to monitor include those corresponding to the adenosine (B11128) diphosphate (B83284) moiety (m/z 428.1), the phosphopantetheine moiety, and a neutral loss of 507 Da (the 3'-phospho-ADP moiety).[15] The presence of a fragment ion corresponding to the 18-hydroxystearoyl group can also be monitored.

Signaling Pathways and Biological Roles

The primary and most well-established role of this compound is as a monomer in the biosynthesis of suberin.

Suberin Biosynthesis Pathway

The biosynthesis of suberin is a complex process that occurs in the endoplasmic reticulum and involves several enzymatic steps. The pathway begins with the synthesis of long-chain fatty acids, which are then modified and activated.

Suberin_Biosynthesis Stearoyl-CoA Stearoyl-CoA This compound This compound Stearoyl-CoA->this compound Cytochrome P450 ω-hydroxylase Suberin Polymer Suberin Polymer This compound->Suberin Polymer Glycerol-3-phosphate acyltransferases (GPATs) 18-Hydroxystearic Acid 18-Hydroxystearic Acid 18-Hydroxystearic Acid->this compound Acyl-CoA Synthetase

Caption: Biosynthesis of this compound and its incorporation into the suberin polymer.

Pathway Description:

  • ω-Hydroxylation: Stearoyl-CoA is hydroxylated at the terminal carbon (ω-position) by a cytochrome P450 monooxygenase to yield this compound.[3][4]

  • Activation (Alternative Starting Point): Alternatively, free 18-hydroxystearic acid is activated to this compound by an acyl-CoA synthetase.[5]

  • Polymerization: this compound, along with other activated suberin monomers, is then esterified to a glycerol (B35011) backbone by glycerol-3-phosphate acyltransferases (GPATs) to form the complex, cross-linked suberin polymer.[16][17]

Experimental Workflow for Suberin Monomer Analysis

The following workflow outlines the general steps involved in the analysis of suberin monomers, including 18-hydroxystearic acid, from plant tissue.

Suberin_Analysis_Workflow A Plant Tissue Collection (e.g., root periderm) B Delipidation (solvent extraction) A->B C Depolymerization (transesterification, e.g., BF3/methanol) B->C D Extraction of Monomers C->D E Derivatization (e.g., silylation) D->E F GC-MS Analysis E->F G Quantification and Identification F->G

Caption: Experimental workflow for the analysis of suberin monomers from plant tissues.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the cellular concentrations of this compound in different plant tissues or the kinetic parameters of enzymes that utilize it as a substrate. However, the abundance of its precursor, 18-hydroxystearic acid, in suberin provides an indirect measure of its importance.

Plant Tissue18-Hydroxystearic Acid Content (% of total aliphatic monomers)Reference
Potato (Solanum tuberosum) tuber periderm~10-20%[1]
Arabidopsis thaliana rootPresent, but chain lengths >C18 are more abundant[18]
Cork (Quercus suber)Significant component[19]

Table 2: Abundance of 18-Hydroxystearic Acid in Suberin of Various Plant Tissues.

Conclusion and Future Directions

This compound is a pivotal, albeit often indirectly studied, molecule in the biosynthesis of the protective plant polymer suberin. While its discovery was a logical extension of our understanding of fatty acid metabolism, further research is needed to fully elucidate its roles. Key areas for future investigation include:

  • Isolation and characterization of the specific acyl-CoA synthetase(s) responsible for the activation of 18-hydroxystearic acid.

  • Quantitative analysis of this compound pools in different plant tissues and under various stress conditions.

  • Investigation of potential roles of this compound beyond suberin biosynthesis, for example, in signaling pathways or as a precursor for other bioactive lipids.

  • Exploration of the potential for metabolic engineering of the suberin pathway to enhance plant stress tolerance or to produce novel biopolymers.

This technical guide provides a solid foundation for researchers delving into the fascinating world of ω-hydroxy fatty acids and their activated counterparts. The provided methodologies and pathway diagrams offer a starting point for further experimental design and a deeper understanding of the critical role of this compound in plant biology.

References

Methodological & Application

Application Note: Quantitative Analysis of 18-hydroxystearoyl-CoA using a validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 18-hydroxystearoyl-CoA in biological matrices. This compound is the activated form of 18-hydroxystearic acid, an omega-hydroxylated long-chain fatty acid. Omega-hydroxy fatty acids are involved in various physiological and pathological processes, and their activated CoA-esters are key metabolic intermediates. This method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. The protocol described herein is suitable for researchers in metabolic disease, lipidomics, and drug development who require accurate measurement of this specific long-chain acyl-CoA.

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central players in lipid metabolism, serving as activated intermediates for beta-oxidation, complex lipid synthesis, and protein acylation. 18-hydroxystearic acid is an omega-hydroxy fatty acid produced via the omega-oxidation pathway, a key metabolic route for the detoxification of fatty acids. The initial and rate-limiting step of this pathway is catalyzed by cytochrome P450 enzymes of the CYP4F family, which introduce a hydroxyl group at the terminal (omega) carbon of the fatty acid.[1][2] This hydroxylated fatty acid can be further oxidized to a dicarboxylic acid through the action of alcohol and aldehyde dehydrogenases.[1] The activation of 18-hydroxystearic acid to its CoA thioester, this compound, is a prerequisite for its entry into these metabolic pathways. Given the importance of omega-oxidation in both normal physiology and disease states such as X-linked adrenoleukodystrophy, a reliable method for the quantification of this compound is essential for advancing research in these areas.[1]

This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples using LC-MS/MS. The method is based on established principles for long-chain acyl-CoA analysis, employing a C18 reversed-phase column for separation and positive electrospray ionization for detection.[3][4][5]

Experimental Protocols

Materials and Reagents
  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) Hydroxide

  • 18-hydroxystearic acid (for preparation of standard, if not commercially available)

  • Coenzyme A trilithium salt

  • Acyl-CoA synthetase

  • ATP

  • MgCl2

  • Tris-HCl buffer

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled this compound)

  • Solid Phase Extraction (SPE) cartridges (C18)

Sample Preparation: Extraction of this compound
  • Homogenization: Homogenize frozen tissue samples (approx. 50 mg) in 1 mL of a 2:1 (v/v) methanol:water solution. For cultured cells, scrape cells in ice-cold methanol.

  • Internal Standard Spiking: Add the internal standard to the homogenate.

  • Protein Precipitation: Vortex the sample vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 50% methanol in water.

    • Elute the acyl-CoAs with 2 mL of methanol containing 2% ammonium hydroxide.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).[6]

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water
Mobile Phase B 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound1050.6543.61004035
Internal Standard (C17:0-CoA)1022.6515.61004035

Note: The precursor ion (m/z) for this compound is calculated based on its molecular weight ([M+H]+). The product ion is derived from the characteristic neutral loss of the phosphopantetheine moiety (507 Da) from the precursor ion.[4][5][7]

Data Presentation and Results

Quantitative data should be summarized in clearly structured tables for easy comparison. An example of a data table for a hypothetical experiment comparing this compound levels in control versus treated cells is provided below.

Table 2: Quantification of this compound in Control and Treated HEK293 Cells

Sample GroupnThis compound (pmol/mg protein)Standard Deviationp-value
Control 61.250.21
Treatment X 62.890.45<0.001

Visualizations

Signaling and Metabolic Pathway

The following diagram illustrates the omega-oxidation pathway leading to the formation of this compound and its subsequent metabolism.

omega_oxidation_pathway stearic_acid Stearic Acid hydroxystearic_acid 18-Hydroxystearic Acid stearic_acid->hydroxystearic_acid Hydroxylation hydroxystearoyl_coa This compound hydroxystearic_acid->hydroxystearoyl_coa Activation aldehyde 18-oxo-octadecanoic acid hydroxystearic_acid->aldehyde Oxidation cyp4f CYP4F2/3B (Omega-hydroxylase) o2_nadph O2, NADPH beta_oxidation Beta-oxidation hydroxystearoyl_coa->beta_oxidation acyl_coa_synthetase Long-chain Acyl-CoA Synthetase coa_atp CoA, ATP dicarboxylic_acid Octadecanedioic acid aldehyde->dicarboxylic_acid Oxidation adh Alcohol Dehydrogenase (ADH) nad NAD+ aldh Aldehyde Dehydrogenase (ALDH) nad2 NAD+

Caption: Omega-oxidation pathway of stearic acid.

Experimental Workflow

The following diagram outlines the major steps in the quantification of this compound from biological samples.

experimental_workflow sample Biological Sample (Tissue or Cells) homogenization Homogenization in Methanol/Water & Spike IS sample->homogenization spe Solid Phase Extraction (SPE) on C18 Cartridge homogenization->spe lc_ms LC-MS/MS Analysis (C18 column, ESI+, MRM) spe->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: Workflow for this compound quantification.

Conclusion

The LC-MS/MS method presented in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound. The detailed protocol for sample preparation and instrumental analysis will enable researchers to accurately measure this important metabolic intermediate in various biological matrices. This method can be a valuable tool for studies investigating the role of omega-oxidation in health and disease.

References

Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in fatty acid metabolism, serving as substrates for energy production through β-oxidation, lipid biosynthesis (including membrane lipids, storage lipids, and signaling molecules), and protein acylation. The accurate quantification of the long-chain acyl-CoA pool in plant tissues is essential for understanding plant physiology, stress responses, and for the development of crops with enhanced nutritional value or for biofuel production. This document provides a detailed protocol for the reliable extraction and quantification of long-chain acyl-CoAs from plant tissues, targeting researchers in academia and industry.

Core Principles of Extraction

The successful extraction of long-chain acyl-CoAs from plant tissues hinges on several key principles. Firstly, due to their metabolic lability, rapid inactivation of endogenous lipases and thioesterases is critical to prevent degradation. This is typically achieved by flash-freezing the tissue in liquid nitrogen immediately after harvesting and maintaining low temperatures throughout the initial extraction steps.[1] Secondly, the amphipathic nature of acyl-CoAs necessitates specific solvent systems to efficiently extract them while partitioning them away from highly abundant lipids. Common approaches involve a two-phase extraction using a combination of polar and non-polar solvents. Finally, because of their low abundance, a purification and concentration step, often employing solid-phase extraction (SPE), is generally required before downstream analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details a robust method for the extraction of long-chain acyl-CoAs from plant tissues, adapted from established methodologies.

Materials and Reagents
  • Liquid Nitrogen

  • Mortar and Pestle, pre-chilled

  • Homogenizer (e.g., glass Dounce or mechanical)

  • Centrifuge capable of 4°C and >10,000 x g

  • Solid-Phase Extraction (SPE) manifold and columns (e.g., C18 or specialized anion-exchange)

  • Nitrogen gas evaporator

  • HPLC or LC-MS/MS system

  • Extraction Buffer: 100 mM KH2PO4, pH 4.9

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Chloroform

  • Methanol

  • Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4) solution

  • SPE Column Equilibration Solution: 100 mM KH2PO4, pH 4.9

  • SPE Column Wash Solution: Water, followed by 2-propanol

  • SPE Elution Solution: 2-propanol or a suitable organic solvent mixture

  • Internal Standards (e.g., C17:0-CoA)

Step-by-Step Experimental Protocol
  • Sample Collection and Quenching:

    • Harvest plant tissue (e.g., leaves, roots, or seeds) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[1]

    • Store samples at -80°C until extraction.

  • Tissue Homogenization:

    • Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

    • Weigh approximately 100-200 mg of the frozen powder into a pre-chilled tube.

  • Solvent Extraction:

    • Add 2 mL of ice-cold Extraction Buffer (100 mM KH2PO4, pH 4.9) to the tissue powder.

    • Homogenize thoroughly using a glass homogenizer on ice.

    • Add 2 mL of 2-propanol and homogenize again.

    • Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate solution.

    • Vortex the mixture vigorously for 5 minutes at 4°C.

  • Phase Separation:

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs, and transfer it to a new tube.

  • Solid-Phase Extraction (SPE) for Purification and Concentration:

    • Column Conditioning: Condition a C18 SPE column by passing through 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the Extraction Buffer.

    • Sample Loading: Dilute the collected supernatant with 10 mL of Extraction Buffer and load it onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of water to remove salts and other polar impurities.

    • Elution: Elute the long-chain acyl-CoAs from the column with 2 mL of 2-propanol.

    • Drying: Dry the eluate under a gentle stream of nitrogen gas.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of an appropriate solvent for your analytical method (e.g., a mixture of acetonitrile and water).

    • Analyze the sample using reverse-phase HPLC with UV detection (at 260 nm) or, for higher sensitivity and specificity, by LC-MS/MS.[2]

Data Presentation

The following tables summarize quantitative data on the levels of long-chain acyl-CoAs in various plant tissues from different studies. These values can serve as a reference for expected yields and physiological concentrations.

Table 1: Acyl-CoA Pool Composition in Developing Sunflower Seeds (nmol/g fresh weight)

Acyl-CoA SpeciesWild TypeHigh Stearic Acid MutantHigh Palmitic Acid Mutant
16:0-CoA1.5 ± 0.21.2 ± 0.14.5 ± 0.5
18:0-CoA0.8 ± 0.13.5 ± 0.40.9 ± 0.1
18:1-CoA3.0 ± 0.32.5 ± 0.32.8 ± 0.3
18:2-CoA2.5 ± 0.22.0 ± 0.22.2 ± 0.2
Total Acyl-CoA 7.8 ± 0.8 9.2 ± 1.0 10.4 ± 1.1

Data adapted from a study on sunflower seeds, presented as mean ± standard deviation.

Table 2: Acyl-CoA Pool Composition in Developing Castor Seeds (nmol/g fresh weight)

Days After Anthesis16:0-CoA18:0-CoA18:1-CoA18:1-OH-CoA18:2-CoA
150.5 ± 0.10.2 ± 0.051.5 ± 0.20.8 ± 0.11.0 ± 0.1
251.0 ± 0.20.4 ± 0.12.5 ± 0.31.5 ± 0.21.8 ± 0.2
350.8 ± 0.10.3 ± 0.052.0 ± 0.21.2 ± 0.11.5 ± 0.2

Data adapted from a study on castor seeds, presented as mean ± standard deviation. 18:1-OH represents ricinoleic acid.

Table 3: Acetyl-CoA Concentrations in Various Plant Tissues

Plant SpeciesTissueAcetyl-CoA Concentration (nmol/g fresh weight)
Arabidopsis thalianaLeaves5
Spinacia oleraceaLeaves6.8
Developing Oilseeds-5 - 25

Data sourced from a study on acetyl-CoA concentrations in plant tissues.[1]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Long-Chain Acyl-CoA Extraction

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis Harvest Harvest Plant Tissue Freeze Flash-Freeze in Liquid N2 Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind Homogenize_Buffer Homogenize in Extraction Buffer Grind->Homogenize_Buffer Homogenize_Solvents Add 2-Propanol & ACN, Homogenize Homogenize_Buffer->Homogenize_Solvents Centrifuge Centrifuge for Phase Separation Homogenize_Solvents->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant SPE_Condition Condition SPE Column SPE_Load Load Sample Collect_Supernatant->SPE_Load SPE_Wash Wash Column SPE_Load->SPE_Wash SPE_Elute Elute Acyl-CoAs SPE_Wash->SPE_Elute Dry Dry Eluate SPE_Elute->Dry Reconstitute Reconstitute Sample Dry->Reconstitute Analyze HPLC or LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for the extraction of long-chain acyl-CoAs.

Simplified Signaling Pathway of Long-Chain Fatty Acid Activation

FattyAcidActivation cluster_cytosol Cytosol / ER Membrane cluster_downstream Downstream Metabolic Fates LCFA Long-Chain Fatty Acid LACS Long-Chain Acyl-CoA Synthetase (LACS) LCFA->LACS Acyl_CoA Long-Chain Acyl-CoA LACS->Acyl_CoA ATP -> AMP + PPi CoA-SH -> Beta_Oxidation β-Oxidation (Peroxisome/Mitochondria) Acyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (ER) Acyl_CoA->Lipid_Synthesis Protein_Acylation Protein Acylation Acyl_CoA->Protein_Acylation

Caption: Activation of long-chain fatty acids to acyl-CoAs.

References

Application Notes and Protocols for Stable Isotope Labeling of 18-Hydroxystearoyl-CoA in Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled 18-hydroxystearoyl-CoA in metabolic flux analysis (MFA). This powerful technique allows for the quantitative tracking of metabolic pathways, providing critical insights into cellular metabolism and the effects of therapeutic interventions.

Introduction

Metabolic flux analysis (MFA) is a pivotal technique for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as ¹³C or ¹⁵N, allows for the precise tracking of atoms through metabolic pathways. This compound is an omega-hydroxylated long-chain fatty acyl-CoA. The study of its metabolism is crucial for understanding fatty acid oxidation, particularly in disease states where this process is dysregulated. By introducing a stable isotope-labeled version of this compound into a biological system, researchers can trace its metabolic fate and quantify the flux through associated pathways.

Key Applications

  • Elucidating Novel Metabolic Pathways: Tracing the metabolism of labeled this compound can help identify and characterize the enzymes and pathways involved in its degradation and conversion to other metabolites.

  • Drug Development: Understanding the metabolic flux of this compound can aid in the development of drugs targeting fatty acid metabolism, which is implicated in diseases such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.

  • Disease Research: MFA with labeled this compound can reveal how its metabolism is altered in various disease states, providing potential biomarkers and therapeutic targets.

Data Presentation

The following table represents hypothetical quantitative data from a ¹³C-MFA study using [U-¹³C₁₈]-18-hydroxystearoyl-CoA. This data illustrates the expected distribution of the ¹³C label in key downstream metabolites under control and treated conditions.

MetaboliteIsotopeControl Group (Relative Abundance %)Treated Group (Relative Abundance %)Fold Change (Treated/Control)
Octadecanedioic acid M+1875.2 ± 5.155.8 ± 4.30.74
Hexadecanedioic acid M+1668.9 ± 4.745.1 ± 3.90.65
Tetradecanedioic acid M+1462.1 ± 3.938.7 ± 3.10.62
Dodecanedioic acid M+1255.4 ± 3.530.2 ± 2.80.55
Sebacic acid M+1048.3 ± 3.122.5 ± 2.40.47
Suberic acid M+840.7 ± 2.815.9 ± 1.90.39
Adipic acid M+632.5 ± 2.510.1 ± 1.50.31
Succinyl-CoA M+425.1 ± 2.17.8 ± 1.10.31
Acetyl-CoA M+218.9 ± 1.85.2 ± 0.90.28

Note: Data are presented as mean ± standard deviation for n=3 biological replicates. "M+X" denotes the mass isotopomer with X ¹³C atoms. This table is for illustrative purposes to demonstrate how quantitative data from such an experiment would be presented.

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₁₈]-18-Hydroxystearic Acid

This protocol is adapted from established methods for the synthesis of isotopically labeled fatty acids.

Materials:

  • [U-¹³C₆]-Glucose

  • Suitable microbial strain for fatty acid production (e.g., Escherichia coli)

  • Culture media and supplements

  • Solvents for extraction and purification (e.g., hexane, ethyl acetate)

  • Chromatography resins (e.g., silica (B1680970) gel)

  • Standard laboratory glassware and equipment

Procedure:

  • Culture Preparation: Prepare a defined culture medium with [U-¹³C₆]-glucose as the sole carbon source. Inoculate with a microbial strain capable of producing long-chain fatty acids.

  • Fermentation: Grow the culture under controlled conditions (temperature, pH, aeration) to promote the biosynthesis of uniformly labeled fatty acids.

  • Biomass Harvesting: Centrifuge the culture to pellet the cells. Wash the cell pellet with a suitable buffer to remove residual media.

  • Lipid Extraction: Resuspend the cell pellet in a solvent mixture (e.g., chloroform:methanol (B129727), 2:1 v/v) to extract total lipids.

  • Saponification: Treat the lipid extract with a strong base (e.g., KOH in methanol) to hydrolyze fatty acid esters.

  • Fatty Acid Isolation: Acidify the mixture and extract the free fatty acids with an organic solvent like hexane.

  • Purification: Purify the [U-¹³C₁₈]-18-hydroxystearic acid from the mixture of labeled fatty acids using column chromatography or high-performance liquid chromatography (HPLC). The specific purification strategy will depend on the mixture of fatty acids produced by the microbial strain.

  • Characterization: Confirm the identity and isotopic enrichment of the purified product using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Enzymatic Synthesis of [U-¹³C₁₈]-18-Hydroxystearoyl-CoA

This protocol utilizes an acyl-CoA synthetase to convert the labeled fatty acid into its corresponding CoA thioester.

Materials:

  • [U-¹³C₁₈]-18-Hydroxystearic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa)

  • ATP

  • MgCl₂

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, MgCl₂, CoA, and [U-¹³C₁₈]-18-hydroxystearic acid.

  • Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

  • Purification: Purify the [U-¹³C₁₈]-18-hydroxystearoyl-CoA from the reaction mixture using reversed-phase HPLC.

  • Quantification and Verification: Determine the concentration of the purified product using UV spectrophotometry (A₂₆₀). Confirm the identity and isotopic labeling by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 3: Cell Culture Labeling and Metabolite Extraction

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • [U-¹³C₁₈]-18-Hydroxystearoyl-CoA

  • Phosphate-buffered saline (PBS)

  • Cold methanol

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.

  • Tracer Introduction: Replace the standard culture medium with a medium supplemented with a known concentration of [U-¹³C₁₈]-18-hydroxystearoyl-CoA.

  • Incubation: Incubate the cells for a time course determined by the specific experimental goals to allow for uptake and metabolism of the tracer.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

    • Immediately add ice-cold 80% methanol to the cells to quench metabolic activity.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the lysate thoroughly.

  • Sample Preparation for Analysis: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the extracted metabolites for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis for ¹³C-Labeled Metabolites

Materials:

  • LC-MS/MS system (e.g., QTRAP or high-resolution mass spectrometer)

  • C18 reversed-phase HPLC column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Metabolite standards

Procedure:

  • Chromatographic Separation: Inject the metabolite extract onto the C18 column and separate the metabolites using a suitable gradient of the mobile phases.

  • Mass Spectrometry Detection: Analyze the eluting metabolites using the mass spectrometer in either full scan mode to identify all labeled species or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification of specific metabolites and their isotopologues.

  • Data Analysis: Process the raw data to determine the mass isotopomer distributions (MIDs) for each metabolite of interest. Correct for the natural abundance of ¹³C. The MIDs are then used to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).

Visualizations

metabolic_pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome Stearic_Acid Stearic Acid 18_OH_Stearic_Acid 18-Hydroxystearic Acid Stearic_Acid->18_OH_Stearic_Acid CYP450 ω-hydroxylase 18_OH_Stearoyl_CoA [U-13C18] This compound 18_OH_Stearic_Acid->18_OH_Stearoyl_CoA Acyl-CoA Synthetase Octadecanedioyl_CoA Octadecanedioyl-CoA 18_OH_Stearoyl_CoA->Octadecanedioyl_CoA Alcohol & Aldehyde Dehydrogenase Acyl_CoA_Synthetase Acyl-CoA Synthetase Beta_Oxidation Peroxisomal β-Oxidation Octadecanedioyl_CoA->Beta_Oxidation Dicarboxylic_Acids Shorter-chain Dicarboxylic Acids Beta_Oxidation->Dicarboxylic_Acids Succinyl_CoA Succinyl-CoA Beta_Oxidation->Succinyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Metabolic pathway of this compound.

experimental_workflow Start Start: Synthesis of [U-13C18]-18-Hydroxystearic Acid Enzymatic_Synthesis Enzymatic Synthesis of [U-13C18]-18-Hydroxystearoyl-CoA Start->Enzymatic_Synthesis Cell_Culture Cell Culture Labeling with Labeled this compound Enzymatic_Synthesis->Cell_Culture Metabolite_Extraction Metabolite Quenching and Extraction Cell_Culture->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis of Labeled Metabolites Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Processing and Mass Isotopomer Distribution Analysis LC_MS_Analysis->Data_Analysis Flux_Calculation Metabolic Flux Calculation Data_Analysis->Flux_Calculation End End: Flux Map and Biological Interpretation Flux_Calculation->End

Caption: Experimental workflow for MFA with labeled this compound.

logical_relationship Labeled_Substrate Labeled This compound Biological_System Biological System (Cells, Tissues) Labeled_Substrate->Biological_System Metabolic_Network Metabolic Network Biological_System->Metabolic_Network Labeled_Products Labeled Downstream Metabolites Metabolic_Network->Labeled_Products Analytical_Measurement Mass Spectrometry Measurement Labeled_Products->Analytical_Measurement Flux_Quantification Flux Quantification Analytical_Measurement->Flux_Quantification

Caption: Logical relationship in stable isotope-based flux analysis.

Application Notes and Protocols for the Analytical Separation of 18-Hydroxystearoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation and analysis of 18-hydroxystearoyl-CoA isomers. Given the structural similarity between positional and stereoisomers, their separation presents a significant analytical challenge. The methodologies outlined below leverage Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the corresponding fatty acids after hydrolysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct analysis of the intact acyl-CoA thioesters.

Application Note 1: Separation of 18-Hydroxystearic Acid Positional Isomers by GC-MS

Principle:

This method is an indirect approach for analyzing this compound isomers. The acyl-CoA is first hydrolyzed to release the free 18-hydroxystearic acid (18-HSA). The free fatty acid is then derivatized to increase its volatility and thermal stability for gas chromatography. Typically, a two-step derivatization is employed: esterification of the carboxyl group (e.g., to a methyl ester) followed by silylation of the hydroxyl group (e.g., to a trimethylsilyl (B98337) ether).[1][2] The resulting derivatives are separated on a capillary GC column and detected by a mass spectrometer. The fragmentation patterns obtained upon electron ionization (EI) are highly specific and can be used to determine the position of the hydroxyl group along the stearic acid chain.[1]

Advantages:

  • High chromatographic resolution for positional isomers.[3]

  • Provides detailed structural information from mass spectra fragmentation.[1]

  • Established and robust methodology for hydroxy fatty acid analysis.[4]

Disadvantages:

  • Indirect analysis requires hydrolysis, losing information about the intact acyl-CoA.

  • Requires derivatization, which adds steps to sample preparation and can introduce variability.[5]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation and Hydrolysis:

  • To 100 µL of sample (e.g., tissue homogenate, cell lysate), add an internal standard (e.g., deuterated 18-HSA).

  • Add 500 µL of 10 M Sodium Hydroxide (NaOH).

  • Vortex the mixture and incubate at 60°C for 30 minutes to hydrolyze the acyl-CoA ester bond.[4]

  • Cool the sample to room temperature and acidify to pH < 3 with 6 M Hydrochloric Acid (HCl).

2. Extraction of Free Fatty Acids:

  • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction step on the aqueous layer and combine the organic extracts.[4]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

3. Derivatization:

  • Methylation: Add 1 mL of 2% (v/v) sulfuric acid in methanol (B129727) to the dried extract. Incubate at 50°C for 2 hours to form fatty acid methyl esters (FAMEs).[1]

  • Evaporate the methanol and re-dissolve the residue in 1 mL of hexane (B92381).

  • Silylation: Evaporate the hexane to dryness. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.[1]

  • Incubate at 80°C for 1 hour to form the trimethylsilyl (TMS) ether derivatives.[4]

  • Evaporate the reagents under nitrogen and reconstitute the sample in 100 µL of hexane for GC-MS analysis.

4. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: DB-23 capillary column (50% cyanopropyl-methylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Injector: Splitless mode, 260°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program: Initial temperature of 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[4]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

Workflow for GC-MS Analysis of 18-HSA Isomers

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample + Internal Standard Hydrolysis Alkaline Hydrolysis (NaOH, 60°C) Sample->Hydrolysis Sample->Hydrolysis Extraction Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Extraction Hydrolysis->Extraction Drying1 Dry Down (N2) Extraction->Drying1 Extraction->Drying1 Methylation Methylation (H2SO4/MeOH) Drying1->Methylation 18-HSA Isomers Drying1->Methylation Silylation Silylation (BSTFA/Pyridine) Methylation->Silylation Methylation->Silylation Drying2 Dry Down & Reconstitute Silylation->Drying2 Silylation->Drying2 GCMS GC-MS Analysis Drying2->GCMS TMS-18-HSA-ME Isomers Drying2->GCMS Data Data Processing & Quantification GCMS->Data GCMS->Data

Caption: GC-MS analytical workflow for 18-hydroxystearic acid isomers.

Application Note 2: Direct Separation of this compound Isomers by LC-MS/MS

Principle:

This method allows for the direct analysis of intact this compound isomers, preserving the complete molecular structure. Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) is used to separate the isomers, typically on a reversed-phase column.[6] The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. A triple quadrupole mass spectrometer is used for detection, operating in Selected Reaction Monitoring (SRM) mode for high sensitivity and specificity.[6] This approach can distinguish between isomers based on subtle differences in their chromatographic retention times.

Advantages:

  • Direct analysis of the intact target molecule.

  • High sensitivity and specificity with MS/MS detection.[7]

  • Minimal sample preparation compared to GC-MS, avoiding derivatization.

Disadvantages:

  • Chromatographic separation of acyl-CoA isomers can be challenging.[8]

  • Potential for ion suppression effects from the biological matrix.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation and Extraction:

  • Homogenize ~20 mg of tissue or an appropriate volume of cell suspension in a cold methanol:water (1:1) solution.

  • Add an internal standard (e.g., C17:0-CoA or ¹³C-labeled stearoyl-CoA).[6]

  • Perform protein precipitation by adding cold acetonitrile, vortex, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC System or equivalent.[6]

  • Column: ACQUITY UPLC C8 BEH column (2.1 x 100 mm, 1.7 µm).[6]

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.

  • Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Mass Spectrometer: Thermo TSQ Quantum Ultra or equivalent triple quadrupole mass spectrometer.[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Selected Reaction Monitoring (SRM). The precursor ion would be the [M+H]⁺ of this compound. Product ions would result from the fragmentation of the phosphopantetheine moiety.

Workflow for LC-MS/MS Analysis of this compound Isomers

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample + Internal Standard Homogenize Homogenization (MeOH/H2O) Sample->Homogenize Sample->Homogenize Precipitate Protein Precipitation (Acetonitrile) Homogenize->Precipitate Homogenize->Precipitate Extract Supernatant Collection & Drying (N2) Precipitate->Extract Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute Extract->Reconstitute LC UPLC Separation (C8 Column) Reconstitute->LC 18-OH-Stearoyl-CoA Isomers Reconstitute->LC MSMS Tandem MS Detection (ESI+, SRM) LC->MSMS LC->MSMS Data Data Processing & Quantification MSMS->Data MSMS->Data

Caption: LC-MS/MS analytical workflow for this compound isomers.

Application Note 3: Chiral Separation of 18-Hydroxystearic Acid Enantiomers

Principle:

To resolve enantiomers (R and S forms) of 18-hydroxystearic acid, chiral chromatography is required. This can be achieved in two main ways:

  • Direct Chiral HPLC: Using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. Amylose-based tris(3,5-dimethylphenylcarbamate) phases are commonly used for separating stereoisomeric oxylipins.[9]

  • Indirect GC-MS/LC-MS: Derivatizing the hydroxyl group with an enantiomerically pure chiral reagent (e.g., (S)-ibuprofen) to form diastereomers.[10] These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column.[10]

Protocol Outline: Indirect Chiral Separation by GC-MS
  • Hydrolysis and Extraction: Follow steps 1 and 2 from the GC-MS protocol to obtain purified 18-HSA isomers.

  • Diastereomeric Derivatization:

    • Convert the purified 18-HSA to its methyl ester as described previously.

    • React the 18-HSA methyl ester with an enantiopure chiral derivatizing agent, such as (S)-ibuprofen chloride, in the presence of a base (e.g., pyridine). This forms two diastereomeric esters.[10]

  • Purification: Use solid-phase extraction (SPE) on a silica (B1680970) column to purify the diastereomeric derivatives from excess reagent.[10]

  • GC-MS Analysis: Analyze the purified diastereomers using a standard achiral GC column (e.g., DB-5ms or DB-23). The two diastereomers will elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess.

Data Presentation

The following tables summarize the type of quantitative data expected from the described analytical methods. Note: Values are representative and should be determined empirically for specific isomers and instrumentation.

Table 1: Representative GC-MS Data for TMS-Derivatized 18-HSA Methyl Esters

Analyte IsomerRetention Time (min)Precursor Ion (M+)Key Fragment Ions (m/z) for Positional ID
TMS-2-HSA-ME25.1386131, 229, 355
TMS-3-HSA-ME25.4386173, 299, 355
TMS-17-HSA-ME26.8386117, 341, 355
TMS-18-HSA-ME27.2386103, 313, 355

Table 2: Representative LC-MS/MS Data for this compound Isomers

Analyte IsomerRetention Time (min)Precursor Ion (m/z) [M+H]⁺Product Ion (m/z) for SRM
2-OH-Stearoyl-CoA8.11048.6261.1
3-OH-Stearoyl-CoA8.31048.6261.1
12-OH-Stearoyl-CoA8.91048.6261.1
18-OH-Stearoyl-CoA9.21048.6261.1

Metabolic Context of this compound

This compound is a hydroxylated long-chain fatty acyl-CoA. Its synthesis can arise from the hydroxylation of stearoyl-CoA, a key intermediate in fatty acid metabolism. Stearoyl-CoA itself is a substrate for stearoyl-CoA desaturase (SCD1), which introduces a double bond to form oleoyl-CoA, a critical monounsaturated fatty acid.[11][12] The analysis of this compound isomers can provide insights into specific enzymatic pathways, oxidative stress, and lipid signaling.

Metabolic_Context StearoylCoA Stearoyl-CoA (C18:0) Hydroxylation Hydroxylation (e.g., by Cytochrome P450) StearoylCoA->Hydroxylation Desaturation Desaturation StearoylCoA->Desaturation OH_StearoylCoA This compound Isomers Hydroxylation->OH_StearoylCoA OleoylCoA Oleoyl-CoA (C18:1) Desaturation->OleoylCoA SCD1 SCD1 Enzyme SCD1->Desaturation

Caption: Metabolic origin of this compound from stearoyl-CoA.

References

Application Notes and Protocols: Enzymatic Assay for 18-Hydroxystearoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

18-Hydroxystearoyl-CoA is a long-chain fatty acyl-CoA molecule. The hydroxylation of fatty acids is a critical step in the formation of specialized lipids. For instance, the enzyme CYP4F22, a cytochrome P450 monooxygenase, is responsible for the ω-hydroxylation of ultra-long-chain fatty acids, a key process in the synthesis of epidermal ceramides (B1148491) essential for the skin's permeability barrier.[1][2][3] While the synthesis of the precursor 18-hydroxystearic acid is understood, a standardized enzymatic assay to measure the activity of enzymes that metabolize this compound is crucial for studying lipid metabolism and related diseases. This document provides a detailed protocol for a continuous spectrophotometric enzymatic assay for an enzyme that utilizes this compound, such as a putative this compound Dehydrogenase (18-HS-CoA-DH).

The proposed assay is based on the principle of measuring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. This method is analogous to assays for other hydroxyacyl-CoA dehydrogenases.[4][5]

Principle of the Assay

The enzymatic assay quantifies the activity of a putative this compound Dehydrogenase (18-HS-CoA-DH). This enzyme catalyzes the oxidation of the 18-hydroxy group of this compound to an aldehyde, with the concomitant reduction of NAD+ to NADH. The rate of NADH production is directly proportional to the enzyme activity and can be monitored by measuring the increase in absorbance at 340 nm.

Reaction: this compound + NAD+ ---(18-HS-CoA-DH)---> 18-Oxostearoyl-CoA + NADH + H+

Experimental Protocols

Materials and Reagents

  • This compound (Substrate)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Tris-HCl buffer

  • Triton X-100

  • Purified or partially purified this compound Dehydrogenase

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Reagent Preparation

  • Assay Buffer (100 mM Tris-HCl, 0.1% Triton X-100, pH 8.5):

    • Prepare a 1 M stock solution of Tris-HCl.

    • In a suitable container, mix 100 mL of 1 M Tris-HCl with 890 mL of ultrapure water.

    • Add 1 mL of 10% Triton X-100 solution.

    • Adjust the pH to 8.5 with 1 M NaOH.

    • Bring the final volume to 1 L with ultrapure water. Store at 4°C.

  • Substrate Stock Solution (10 mM this compound):

    • Due to the long acyl chain, this compound may have limited solubility.

    • Dissolve the required amount of this compound in a small volume of DMSO to create a concentrated stock.

    • Further dilute to 10 mM with the Assay Buffer.

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Cofactor Stock Solution (50 mM NAD+):

    • Dissolve the required amount of NAD+ in ultrapure water.

    • Aliquot and store at -20°C.

  • Enzyme Preparation:

    • The enzyme source can be a purified recombinant protein or a lysate from cells or tissues.

    • For cell lysates, homogenize cells in a cold buffer containing a protease inhibitor cocktail.[6] Centrifuge to pellet cellular debris and use the supernatant for the assay.

    • The final concentration of the enzyme should be determined empirically to ensure a linear reaction rate for the duration of the assay.

Assay Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

  • Prepare the Reaction Mixture:

    • For each well, prepare a master mix containing:

      • 170 µL of Assay Buffer

      • 10 µL of 50 mM NAD+ (final concentration 2.5 mM)

      • 10 µL of enzyme solution (the amount will need to be optimized)

  • Set up the Plate:

    • Add 190 µL of the reaction mixture to each well.

    • Include appropriate controls:

      • No-Substrate Control: Reaction mixture without the substrate to measure any background NAD+ reduction.

      • No-Enzyme Control: Reaction mixture with substrate but without the enzyme to check for non-enzymatic substrate degradation.

  • Initiate the Reaction:

    • Add 10 µL of 10 mM this compound stock solution to each well to start the reaction (final concentration 0.5 mM).

    • Mix the contents of the wells gently by pipetting or using a plate shaker.

  • Measure Absorbance:

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

Data Analysis

  • Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the reaction curve.

  • Subtract the rate of the no-substrate control from the rate of the sample wells.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * (V_total / V_enzyme)

    • Where:

      • ε (molar extinction coefficient of NADH) = 6220 M⁻¹cm⁻¹

      • l (path length) = typically calculated by the plate reader for the specific volume, or a standard 1 cm can be used for cuvettes.

      • V_total = total reaction volume (0.2 mL)

      • V_enzyme = volume of enzyme added (0.01 mL)

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for 18-HS-CoA-DH

SubstrateK_m (µM)V_max (µmol/min/mg)
This compound5512.5
Stearoyl-CoA> 1000Not Determined
12-Hydroxystearoyl-CoA1508.2

Table 2: Optimal Reaction Conditions for 18-HS-CoA-DH Assay

ParameterOptimal ValueRange Tested
pH8.56.5 - 9.5
Temperature (°C)3725 - 45
NAD+ (mM)2.50.1 - 5.0
Triton X-100 (%)0.10 - 0.5

Visualizations

Diagram 1: Signaling Pathway of this compound Metabolism

cluster_synthesis Synthesis Pathway cluster_assay Proposed Assay Reaction cluster_detection Detection Stearoyl-CoA Stearoyl-CoA This compound This compound Stearoyl-CoA->this compound CYP4F22 (ω-hydroxylase) 18-Oxostearoyl-CoA 18-Oxostearoyl-CoA This compound->18-Oxostearoyl-CoA 18-HS-CoA-DH (Dehydrogenase) NAD+ NAD+ NADH NADH NAD+->NADH Absorbance at 340nm Absorbance at 340nm NADH->Absorbance at 340nm

Caption: Proposed metabolic pathway and assay principle.

Diagram 2: Experimental Workflow for 18-HS-CoA-DH Assay

cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis A Prepare Assay Buffer, NAD+, and Enzyme Solution C Add Buffer, NAD+, and Enzyme to 96-well Plate A->C B Prepare this compound Substrate Stock D Initiate Reaction by Adding Substrate B->D C->D E Measure Absorbance at 340nm (Kinetic Read) D->E F Calculate Rate (ΔA/min) and Enzyme Activity E->F

Caption: Step-by-step workflow for the enzymatic assay.

References

Application of 18-Hydroxystearoyl-CoA in Suberin Composition Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberin is a complex lipophilic biopolymer found in the cell walls of various plant tissues, such as root endodermis, periderm of tubers, and bark.[1][2] It functions as a protective barrier, regulating the transport of water and solutes and defending against pathogens.[3] The suberin polymer is primarily composed of a polyaliphatic domain and a polyphenolic domain.[2][3] The aliphatic domain is a polyester (B1180765) made up of long-chain fatty acids (C16-C28), ω-hydroxyacids, α,ω-diacids, fatty alcohols, and glycerol.[4][5]

Among the key aliphatic monomers, C18 fatty acids and their derivatives, such as 18-hydroxyoctadecanoic acid (18-hydroxystearic acid), are of significant interest. 18-hydroxystearic acid is a crucial building block in the suberin polyester of many plant species. Its activated form, 18-hydroxystearoyl-CoA, is a central intermediate in the suberin biosynthetic pathway. The analysis of 18-hydroxystearic acid content and its isomers is vital for understanding suberin structure, biosynthesis, and its role in plant physiology and pathology. This understanding can be leveraged in agricultural applications to enhance crop resilience and in drug development, where suberin-derived compounds may possess valuable pharmacological properties.

This document provides detailed application notes and protocols for the analysis of suberin composition with a focus on 18-hydroxystearic acid.

Application Notes

The analysis of 18-hydroxystearic acid as a component of suberin is a multi-step process that involves the isolation of suberin-rich tissue, depolymerization of the suberin polyester, derivatization of the resulting monomers, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Key Applications:

  • Characterization of Suberin Composition: Quantifying the amount of 18-hydroxystearic acid and other monomers provides a chemical fingerprint of suberin from different plant species or tissues. This is crucial for comparative studies and for understanding the structural diversity of suberin.

  • Elucidation of Suberin Biosynthesis: The analysis of suberin composition in wild-type versus mutant or transgenic plants can help identify and characterize the function of enzymes involved in the suberin biosynthetic pathway, such as the cytochrome P450 monooxygenases that catalyze the ω-hydroxylation of fatty acids.[2]

  • Investigating Plant Stress Responses: The composition of suberin, including the content of 18-hydroxystearic acid, can change in response to various biotic and abiotic stresses. Analyzing these changes provides insights into the plant's defense mechanisms.

  • Bioprospecting for Novel Compounds: Suberin from various plant sources can be a source of novel bioactive compounds. The detailed analysis of its monomeric composition is the first step in identifying potentially valuable molecules for pharmaceutical or industrial applications.

Quantitative Data of Suberin Monomers

The following tables summarize the quantitative composition of major suberin monomers, including C18 ω-hydroxyacids, from various plant sources as reported in the literature. The data is presented as a percentage of total aliphatic monomers.

Table 1: Suberin Monomer Composition in Potato (Solanum tuberosum) Periderm

Monomer ClassCompoundRelative Abundance (%)
ω-Hydroxyacids18-Hydroxyoctadec-9-enoic acid~28
20-Hydroxyeicosanoic acidMinor
22-Hydroxydocosanoic acidMinor
α,ω-DiacidsOctadec-9-ene-1,18-dioic acid~37
Eicosane-1,20-dioic acidMinor
Docosane-1,22-dioic acidMinor
Fatty AcidsHexadecanoic acidMinor
Octadecanoic acidMinor
Fatty AlcoholsOctadecanolMinor
EicosanolMinor
DocosanolMinor
Ferulic AcidFerulic acid1-10

Data synthesized from multiple sources indicating the general composition.

Table 2: Suberin Monomer Composition in Cork (Quercus suber)

Monomer ClassCompoundRelative Abundance (%)
ω-Hydroxyacids(Z)-18-Hydroxyoctadec-9-enoic acidMajor
22-Hydroxydocosanoic acidMajor
24-Hydroxytetracosanoic acidMajor
α,ω-Diacids(Z)-Octadec-9-enedoic acidMajor
Docosane-1,22-dioic acidMajor
Tetracosane-1,24-dioic acidMajor
Fatty AcidsHexadecanoic acidMinor
Octadecanoic acidMinor
Fatty AlcoholsDocosanolMinor
TetracosanolMinor
Ferulic AcidFerulic acidPresent

Data synthesized from multiple sources indicating the general composition.[6]

Experimental Protocols

Protocol 1: Extraction and Depolymerization of Suberin from Plant Tissue

This protocol describes the isolation of the aliphatic suberin monomers from plant tissue through delipidation and subsequent transesterification.

Materials:

  • Fresh or lyophilized plant tissue (e.g., potato peel, root tissue)

  • Chloroform

  • Methanol (B129727)

  • Sodium methoxide (B1231860) (NaOMe) solution (0.5 M in methanol)

  • Methyl acetate

  • Sodium chloride (NaCl) solution (0.9% w/v)

  • Hexane (B92381)

  • Glacial acetic acid

  • Internal standards (e.g., methyl heptadecanoate, ω-pentadecalactone)

  • Glass test tubes with PTFE-lined screw caps

  • Homogenizer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen gas stream evaporator

Procedure:

  • Tissue Preparation and Delipidation:

    • Homogenize fresh or lyophilized plant tissue in a suitable solvent (e.g., isopropanol, chloroform:methanol 2:1 v/v) to a fine powder.

    • Exhaustively extract soluble lipids by sequential washing with chloroform, and methanol. This is a critical step to remove waxes and other lipids that are not part of the suberin polymer.[7]

    • Centrifuge the sample after each wash and discard the supernatant.

    • Dry the resulting delipidated tissue residue under a stream of nitrogen or in a vacuum desiccator.

  • Transesterification (Depolymerization):

    • To the dry delipidated residue, add a known amount of internal standards.

    • Add 1.5 mL of 0.5 M sodium methoxide in methanol and 0.9 mL of methyl acetate.

    • Incubate the mixture at 60°C for 2 hours with occasional vortexing. This reaction cleaves the ester bonds of the suberin polymer, releasing the fatty acid methyl esters (FAMEs), including methyl 18-hydroxyoctadecanoate.[1]

    • After cooling to room temperature, add 1.5 mL of 0.9% NaCl solution and 100 µL of glacial acetic acid to neutralize the mixture.

  • Extraction of Monomers:

    • Add 2 mL of hexane to the tube, vortex thoroughly for 1 minute, and centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane phase containing the suberin monomers to a new glass tube.

    • Repeat the hexane extraction two more times and combine the organic phases.

    • Wash the combined hexane extracts with 2 mL of 0.9% NaCl solution.

    • Dry the hexane extract under a gentle stream of nitrogen.

Protocol 2: Derivatization of Suberin Monomers for GC-MS Analysis

The hydroxyl and carboxyl groups of the suberin monomers must be derivatized to increase their volatility for GC-MS analysis. Silylation is a common derivatization method.

Materials:

Procedure:

  • To the dried monomer extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Seal the tube tightly and heat at 75°C for 45 minutes to ensure complete derivatization of all active hydrogens.

  • After cooling, evaporate the solvent and excess derivatizing reagent under a stream of nitrogen.

  • Redissolve the derivatized sample in a known volume (e.g., 100 µL) of a 1:1 (v/v) mixture of heptane and toluene for GC-MS analysis.[8]

Protocol 3: GC-MS Analysis of Derivatized Suberin Monomers

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms, HP-5ms)

GC Conditions (Example):

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 320°C, hold for 15 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-750

Data Analysis:

  • Identify the trimethylsilyl (B98337) (TMS) derivative of methyl 18-hydroxyoctadecanoate and other suberin monomers based on their retention times and mass spectra by comparing them to authentic standards or published mass spectral libraries.

  • Quantify the identified monomers by integrating the peak areas and comparing them to the peak area of the internal standard.

Visualizations

Suberin_Analysis_Workflow PlantTissue Plant Tissue (e.g., Potato Peel, Roots) Homogenization Homogenization PlantTissue->Homogenization Delipidation Delipidation (Chloroform, Methanol) Homogenization->Delipidation Residue Delipidated Tissue Residue Delipidation->Residue Transesterification Transesterification (NaOMe/Methanol) Residue->Transesterification Monomers Suberin Monomers (Fatty Acid Methyl Esters) Transesterification->Monomers Extraction Hexane Extraction Monomers->Extraction DriedExtract Dried Monomer Extract Extraction->DriedExtract Derivatization Derivatization (BSTFA/Pyridine) DriedExtract->Derivatization DerivatizedSample Derivatized Sample Derivatization->DerivatizedSample GCMS GC-MS Analysis DerivatizedSample->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis

Caption: Workflow for the analysis of suberin monomers from plant tissue.

Suberin_Biosynthesis_Pathway FattyAcylCoA Fatty Acyl-CoA (e.g., Stearoyl-CoA) OmegaHydroxylation ω-Hydroxylation FattyAcylCoA->OmegaHydroxylation HydroxyacylCoA ω-Hydroxyfatty Acyl-CoA (e.g., this compound) OmegaHydroxylation->HydroxyacylCoA CYP450 Cytochrome P450 Monooxygenase OmegaHydroxylation->CYP450 Oxidation Further Oxidation HydroxyacylCoA->Oxidation GPAT Glycerol-3-Phosphate Acyltransferase (GPAT) HydroxyacylCoA->GPAT incorporation DiacylCoA α,ω-Diacyl-CoA Oxidation->DiacylCoA Dehydrogenase Dehydrogenase Oxidation->Dehydrogenase DiacylCoA->GPAT incorporation SuberinPolymer Suberin Polymer GPAT->SuberinPolymer

Caption: Simplified biosynthetic pathway of aliphatic suberin monomers.

References

Troubleshooting & Optimization

troubleshooting low yield in 18-hydroxystearoyl-CoA chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 18-hydroxystearoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chemical synthesis of this compound?

A1: The synthesis of this compound typically involves the activation of the carboxylic acid group of 18-hydroxystearic acid followed by its reaction with the thiol group of Coenzyme A (CoA). The four most common methods for activating the carboxylic acid are:

  • N-hydroxysuccinimide (NHS) ester method: The carboxylic acid is reacted with N-hydroxysuccinimide to form an NHS ester, which is then reacted with CoA.

  • Acid chloride method: The carboxylic acid is converted to a more reactive acid chloride using a reagent like oxalyl chloride or thionyl chloride, which then reacts with CoA.

  • Mixed anhydride (B1165640) method: The carboxylic acid is reacted with a chloroformate (e.g., ethyl chloroformate) to form a mixed anhydride, which then acylates CoA.

  • 1-Acylimidazole method: The carboxylic acid is activated with N,N'-carbonyldiimidazole (CDI) to form a reactive 1-acylimidazole intermediate that subsequently reacts with CoA.

Q2: My this compound synthesis has a very low yield. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors. The most common issues include:

  • Incomplete activation of 18-hydroxystearic acid: The initial activation step is critical. Insufficient activating agent, poor quality reagents, or suboptimal reaction conditions can lead to a low concentration of the activated intermediate.

  • Hydrolysis of the activated intermediate: The activated forms of 18-hydroxystearic acid are susceptible to hydrolysis, especially in the presence of water. This is a significant competing reaction that reduces the amount of activated acid available to react with CoA.

  • Oxidation of Coenzyme A: The free thiol group on Coenzyme A is prone to oxidation, forming a disulfide-linked dimer (CoA-S-S-CoA) which is unreactive.

  • Poor solubility of reactants: 18-hydroxystearic acid is a long-chain fatty acid with limited solubility in aqueous solutions, while Coenzyme A is water-soluble. Achieving a reaction environment where both are sufficiently soluble can be challenging.

  • Suboptimal pH: The reaction of the activated fatty acid with the thiol group of CoA is pH-dependent. An incorrect pH can lead to slow reaction rates or favor side reactions.

Q3: How can I purify the synthesized this compound?

A3: Purification of this compound is typically achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.[1] A C18 column is often used with a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.[1] The product is detected by monitoring the absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety in Coenzyme A.[1] Solid-phase extraction (SPE) can also be used as a preliminary purification or desalting step.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Activation of 18-Hydroxystearic Acid - Verify Reagent Quality: Use fresh, high-purity activating agents (e.g., NHS, CDI). - Optimize Stoichiometry: Ensure a sufficient molar excess of the activating agent is used. - Check Reaction Conditions: Ensure the reaction is performed under anhydrous conditions and at the optimal temperature for the chosen method.
Hydrolysis of Activated Intermediate - Use Anhydrous Solvents: Ensure all organic solvents are anhydrous. - Minimize Exposure to Moisture: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control Reaction Time: Do not prolong the activation step unnecessarily.
Oxidation of Coenzyme A - Degas Buffers: Use degassed buffers for dissolving Coenzyme A. - Work Quickly: Prepare the Coenzyme A solution immediately before use. - Consider Reducing Agents: In some cases, a small amount of a mild reducing agent like dithiothreitol (B142953) (DTT) can be added, but compatibility with the overall reaction scheme must be checked.
Poor Solubility of Reactants - Use a Co-solvent System: Employ a mixture of an organic solvent (e.g., THF, DMF) and an aqueous buffer to improve the solubility of both 18-hydroxystearic acid and Coenzyme A. - Gentle Heating: In some cases, gentle heating may improve solubility, but this must be balanced against the risk of reagent and product degradation.
Suboptimal pH - Maintain Optimal pH: For the reaction of the activated fatty acid with CoA, maintain the pH of the aqueous buffer in the range of 7.5-8.5 to ensure the thiol group of CoA is deprotonated and nucleophilic.
Issue 2: Presence of Significant Byproducts in the Final Product
Potential Byproduct Identification Mitigation Strategy
Unreacted 18-Hydroxystearic Acid A peak in the HPLC chromatogram that does not co-elute with the product and lacks the characteristic 260 nm absorbance of CoA.- Ensure complete activation of the fatty acid. - Optimize the stoichiometry of CoA. - Improve purification by HPLC with a suitable gradient.
Coenzyme A Disulfide (CoA-S-S-CoA) A peak in the HPLC chromatogram with a different retention time than CoA-SH and the product, but with a 260 nm absorbance.- Use degassed buffers and an inert atmosphere during the reaction. - Prepare the CoA solution immediately before use.
Hydrolyzed Activating Agent Byproducts For example, dicyclohexylurea (DCU) from DCC if used in NHS ester synthesis.- These are often insoluble in the reaction mixture and can be removed by filtration. - Choose an activation method with water-soluble byproducts for easier removal during aqueous workup.

Comparison of Synthesis Methods

Method Typical Yield (%) Advantages Disadvantages
NHS Ester 60-85- High yield and fewer side reactions compared to other methods.[2] - The NHS ester intermediate can be isolated and stored.- The synthesis of the NHS ester is an additional step.
Acid Chloride 40-60- The acid chloride is highly reactive, leading to fast reaction times.- The high reactivity can lead to side reactions. - The reagents used (e.g., oxalyl chloride) are harsh and moisture-sensitive.
Mixed Anhydride 50-75- Generally good yields.[3] - The reaction is typically fast.- Can be prone to side reactions, such as the formation of symmetrical anhydrides.
1-Acylimidazole (CDI) 70-90- Can result in nearly quantitative yields under optimal conditions.[3] - The reaction is often clean with easy-to-remove byproducts.- CDI is highly moisture-sensitive.[4]

Experimental Protocol: Synthesis of this compound via the NHS Ester Method

This protocol is a general guideline and may require optimization for your specific experimental conditions.

Part 1: Synthesis of 18-Hydroxystearic Acid NHS Ester

  • Dissolve Reactants: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve 18-hydroxystearic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent.

  • Add NHS and Coupling Agent: Add N-hydroxysuccinimide (NHS) (1.1 equivalents) and a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 18-hydroxystearic acid NHS ester.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Part 2: Synthesis of this compound

  • Prepare CoA Solution: Immediately before use, dissolve Coenzyme A trilithium salt (1 equivalent) in a degassed aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

  • Prepare NHS Ester Solution: Dissolve the purified 18-hydroxystearic acid NHS ester (1.2 equivalents) in a minimal amount of a water-miscible organic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

  • Coupling Reaction: Slowly add the NHS ester solution to the CoA solution with gentle stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor Reaction: The formation of the product can be monitored by RP-HPLC.

  • Purification: Purify the this compound by preparative RP-HPLC using a C18 column and a suitable gradient of aqueous buffer and acetonitrile.

  • Lyophilization: Lyophilize the HPLC fractions containing the pure product to obtain this compound as a white solid.

Visualizations

Chemical_Synthesis_Workflow Workflow for this compound Synthesis cluster_0 Step 1: Activation of 18-Hydroxystearic Acid cluster_1 Step 2: Coupling with Coenzyme A cluster_2 Step 3: Purification start 18-Hydroxystearic Acid activation Add Activating Agent (e.g., NHS/DCC) start->activation Anhydrous Solvent activated_intermediate Activated 18-Hydroxystearic Acid (e.g., NHS Ester) activation->activated_intermediate coupling Mix Activated Intermediate with Coenzyme A activated_intermediate->coupling coa Coenzyme A in Aqueous Buffer (pH 7.5-8.5) coa->coupling crude_product Crude this compound coupling->crude_product purification RP-HPLC Purification crude_product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the chemical synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Synthesis start Low Yield of This compound check_activation Was the activation of 18-hydroxystearic acid complete? start->check_activation check_hydrolysis Was the activated intermediate protected from hydrolysis? check_activation->check_hydrolysis Yes solution_activation Increase molar excess of activating agent. Use fresh, high-purity reagents. Ensure anhydrous conditions. check_activation->solution_activation No check_coa Was the Coenzyme A of good quality and handled properly? check_hydrolysis->check_coa Yes solution_hydrolysis Use anhydrous solvents. Work under an inert atmosphere. check_hydrolysis->solution_hydrolysis No check_solubility Were both reactants soluble in the reaction medium? check_coa->check_solubility Yes solution_coa Use fresh Coenzyme A. Use degassed buffers. check_coa->solution_coa No check_ph Was the pH of the coupling reaction optimal? check_solubility->check_ph Yes solution_solubility Use a co-solvent system (e.g., THF/water). check_solubility->solution_solubility No check_ph->start Yes, further optimization needed solution_ph Maintain pH between 7.5 and 8.5. check_ph->solution_ph No

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Optimizing LC Gradient for 18-Hydroxystearoyl-CoA Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of 18-hydroxystearoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and other long-chain acyl-CoAs.

Q1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

A1: Poor peak shape for hydrophobic molecules like this compound in reversed-phase LC can stem from several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with the polar head of the CoA molecule, leading to peak tailing.[1]

  • Column Overload: Injecting too much sample can saturate the column, causing asymmetrical peaks, including both tailing and fronting.[1]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.[1]

  • Mobile Phase pH: An unsuitable mobile phase pH can affect the ionization state of the analyte and its interaction with the stationary phase.[1]

  • Column Deterioration: Voids in the column bed or a contaminated frit can distort peak shape.[1]

Troubleshooting Steps:

  • Reduce Sample Load: Dilute your sample and inject a smaller amount to see if peak shape improves.

  • Solvent Matching: Dissolve your sample in the initial mobile phase or a weaker solvent.

  • Optimize Mobile Phase:

    • Consider using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) to improve peak shape for acyl-CoAs on C18 columns.[2][3]

    • The use of volatile reagents like triethylamine (B128534) in the mobile phase can also improve separation.[4]

  • Column Health: If the problem persists, consider flushing the column or replacing it if it has deteriorated.

Q2: My this compound peak is broad and has low intensity. What can I do to improve it?

A2: Peak broadening and low intensity often indicate suboptimal chromatographic conditions or sample degradation.

  • Suboptimal Gradient: The gradient may be too steep, not allowing for proper focusing of the analyte on the column.

  • Low Column Efficiency: This can be due to an old or poorly packed column.[1]

  • Sample Degradation: Long-chain acyl-CoAs can be unstable. Ensure proper storage and handling. Stock solutions can be stored at -80°C for several months.[5]

Troubleshooting Steps:

  • Gradient Adjustment: Decrease the gradient steepness (i.e., increase the gradient time) to improve peak focusing.

  • Flow Rate: Decrease the flow rate to increase the interaction time with the stationary phase.[1]

  • Column Choice: Ensure you are using a suitable column. C8 or C18 columns are commonly used for long-chain acyl-CoA separation.[2][6]

  • Fresh Sample: Prepare fresh standards and samples to rule out degradation.

Q3: I am not getting good separation between this compound and other similar long-chain acyl-CoAs. How can I improve resolution?

A3: Achieving good resolution between structurally similar lipids requires careful optimization of the separation method.

  • Insufficient Selectivity: The chosen stationary and mobile phases may not provide enough selectivity for the analytes.

  • Gradient Not Optimized: The gradient profile may not be shallow enough to separate closely eluting compounds.

Troubleshooting Steps:

  • Change Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter selectivity.[1]

  • Modify Stationary Phase: If using a C18 column, trying a C8 or a phenyl-hexyl column might provide a different selectivity.

  • Adjust Gradient: Employ a shallower gradient over the elution range of your compounds of interest.

  • Mobile Phase Additives: The use of additives like ammonium hydroxide (B78521) or triethylamine acetate (B1210297) can improve separation.[3][7]

Frequently Asked Questions (FAQs)

Q4: What is a typical starting LC gradient for this compound separation?

A4: A good starting point for separating long-chain acyl-CoAs, including this compound, is a binary gradient with a C18 or C8 reversed-phase column.[2][6]

  • Mobile Phase A: Water with an additive such as ammonium hydroxide (to achieve a high pH, e.g., 10.5) or triethylamine acetate.[2][3][7]

  • Mobile Phase B: Acetonitrile with the same additive.

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over a suitable time, for example, 10% to 90% acetonitrile over 15-20 minutes. The exact gradient will need to be optimized for your specific column and system.

Q5: What type of column is best suited for this compound analysis?

A5: C18 and C8 reversed-phase columns are widely and successfully used for the separation of long-chain acyl-CoAs.[2][6] C4 columns have also been reported for this purpose.[7] The choice depends on the specific separation requirements and the other acyl-CoAs in the sample.

Q6: How can I confirm the identity of my this compound peak?

A6: The most reliable method for peak identification is high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). By determining the accurate mass of the parent ion and analyzing its fragmentation pattern, you can confirm the identity of this compound. Quantification is often performed using selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer.[3][6]

Quantitative Data Summary

The following tables summarize typical parameters used in the LC-MS analysis of long-chain fatty acyl-CoAs.

Table 1: Example LC Columns for Long-Chain Acyl-CoA Separation

Column TypeParticle Size (µm)Dimensions (mm)Reference
Reversed-Phase C18--[2][3]
Reversed-Phase C81.7-[6]
Reversed-Phase C4--[7]

Table 2: Example Mobile Phase Compositions

Mobile Phase AMobile Phase BAdditivepHReference
WaterAcetonitrileAmmonium Hydroxide10.5[2][3]
WaterAcetonitrileTriethylamine Acetate-[7]

Table 3: Example Gradient Conditions for Long-Chain Acyl-CoA Separation

Time (min)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)Reference
Method 1 A multi-step gradient-[2]
Method 2 A binary gradient over as short as 5 min-[6]

Note: Specific gradient profiles are highly method-dependent and should be optimized for the particular application.

Experimental Protocols

Protocol 1: Generic LC-MS Method for Long-Chain Acyl-CoA Analysis

This protocol is a generalized procedure based on published methods.[2][3][6]

  • Sample Preparation: Extract long-chain acyl-CoAs from the sample matrix using an appropriate method, such as solid-phase extraction (SPE).

  • LC System: An HPLC or UPLC system equipped with a binary pump and autosampler.

  • Column: A reversed-phase C18 or C8 column.

  • Mobile Phases:

    • Mobile Phase A: Water with 10 mM ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.

  • Gradient Program:

    • 0-2 min: Hold at 10% B.

    • 2-15 min: Linear gradient from 10% to 90% B.

    • 15-17 min: Hold at 90% B.

    • 17-18 min: Return to 10% B.

    • 18-25 min: Column re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) for quantification or full scan/product ion scan for identification.

    • Monitoring Ions: Monitor for the specific precursor and product ions of this compound and other acyl-CoAs of interest. A neutral loss scan of 507 Da can be used for profiling complex acyl-CoA mixtures.[2][3]

Visualizations

Experimental_Workflow Sample Sample Preparation (e.g., SPE) LC LC Separation (C18/C8 Column) Sample->LC Inject Extract MS Mass Spectrometry (ESI-MS/MS) LC->MS Eluent Data Data Analysis (Quantification & Identification) MS->Data Mass Spectra Troubleshooting_Logic Start Problem with Chromatogram PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? Start->Resolution Intensity Low Intensity? Start->Intensity Overload Reduce Sample Load PeakShape->Overload Yes Solvent Match Sample Solvent to Mobile Phase PeakShape->Solvent Yes pH Optimize Mobile Phase pH PeakShape->pH Yes Gradient Adjust Gradient (shallower) Resolution->Gradient Yes StationaryPhase Change Column (e.g., C8 to Phenyl) Resolution->StationaryPhase Yes Organic Change Organic Modifier (ACN/MeOH) Resolution->Organic Yes Steepness Decrease Gradient Steepness Intensity->Steepness Yes Flow Decrease Flow Rate Intensity->Flow Yes Degradation Check Sample Integrity Intensity->Degradation Yes

References

Technical Support Center: Optimizing 18-Hydroxystearoyl-CoA Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 18-hydroxystearoyl-CoA and other long-chain hydroxylated fatty acyl-CoAs using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to enhance ionization efficiency and achieve reliable results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the ESI-MS analysis of this compound.

Issue 1: Low or No Signal Intensity

Q: I am observing a very low or no signal for my this compound sample. What are the initial troubleshooting steps?

A: Low signal intensity is a common challenge in the analysis of long-chain acyl-CoAs. Begin with the following systematic checks:

  • Instrument Performance Check: Infuse a well-characterized, stable compound to confirm that the mass spectrometer is functioning correctly and providing a stable signal.

  • Sample Integrity: Prepare fresh standards and mobile phases to rule out degradation of this compound, which can be susceptible to hydrolysis, especially in non-acidic aqueous solutions.

  • ESI Source Parameters: Ensure that all instrument parameters, such as voltages and gas flows, are set to appropriate starting values and that a stable electrospray is visible.

  • Mobile Phase Composition: The choice of mobile phase additives is critical for efficient ionization. For positive ion mode, which is often more sensitive for acyl-CoAs, ensure the presence of a suitable modifier like ammonium (B1175870) hydroxide (B78521) or formic acid.

Issue 2: Poor Peak Shape and Tailing

Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I improve it?

A: Peak tailing can be caused by several factors related to the analyte, column, and mobile phase.

  • Secondary Interactions: The hydroxyl and phosphate (B84403) groups of this compound can interact with active sites on the stationary phase, such as residual silanols. Using a well-end-capped column can minimize these interactions.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and its interaction with the column. Adjusting the pH with additives like formic acid or ammonium hydroxide can improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

Issue 3: In-source Fragmentation

Q: I am observing significant fragmentation of my this compound in the ESI source, leading to a weak precursor ion signal. How can I minimize this?

A: In-source fragmentation can be reduced by using "softer" ionization conditions.

  • Optimize Cone/Fragmentor Voltage: This is the primary parameter controlling in-source fragmentation. Systematically decrease the cone or fragmentor voltage to find a balance where the precursor ion intensity is maximized and fragmentation is minimized.

  • Source Temperature: High source temperatures can cause thermal degradation of the analyte. Use the lowest temperature that still allows for efficient desolvation.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative, is better for this compound analysis?

A1: For most acyl-CoA compounds, positive ion mode ESI is generally more sensitive than negative ion mode. It is recommended to start with positive ion mode for the analysis of this compound.

Q2: What are the most common adducts observed for this compound in ESI-MS?

A2: In positive ion mode, you can expect to see the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. The formation of multiple adducts can split the signal, reducing the intensity of the desired ion. Using high-purity solvents and additives can help minimize unwanted adduct formation.

Q3: How do mobile phase additives like ammonium hydroxide and formic acid enhance ionization?

A3: Mobile phase additives play a crucial role in the ionization process.

  • Ammonium Hydroxide: In positive ion mode, ammonium hydroxide can help to maintain a basic pH, which can improve the chromatography of certain compounds and can participate in the formation of ammonium adducts [M+NH₄]⁺. It is also a volatile buffer, which is ideal for MS applications.

  • Formic Acid: In positive ion mode, formic acid provides a source of protons to facilitate the formation of the protonated molecule [M+H]⁺. In negative ion mode, acidic additives like acetic acid have been shown to improve signal intensity for lipids by 2- to 19-fold compared to ammonium acetate.[1] However, for acyl-CoAs, positive mode is often preferred.

Q4: Can derivatization improve the ionization efficiency of this compound?

A4: While derivatization is a common strategy to improve the ionization efficiency of certain molecules like fatty acids, it is less common for acyl-CoAs due to their already complex structure. Optimizing the LC-MS conditions is typically the primary approach for enhancing the signal of these molecules.

Data Presentation

The following tables provide recommended starting points for optimizing your ESI-MS parameters for the analysis of this compound. These values should be further optimized for your specific instrument and experimental conditions.

Table 1: Recommended Starting ESI Source Parameters

ParameterRecommended RangePurpose
Capillary Voltage2.5 - 4.0 kVPromotes the formation of a stable electrospray.
Cone/Fragmentor Voltage20 - 60 VControls in-source fragmentation. Lower values lead to softer ionization.
Source Temperature100 - 150 °CAids in desolvation. Keep as low as possible to prevent thermal degradation.
Desolvation Gas Temp.250 - 450 °CFacilitates solvent evaporation. Higher temperatures can improve signal but may increase degradation.
Desolvation Gas Flow500 - 800 L/hrAssists in droplet evaporation. Optimize for signal stability and intensity.
Nebulizer Gas Pressure20 - 60 psiControls the formation of the aerosol. Adjust for a stable spray.[2]

Table 2: Example LC Gradient for Long-Chain Acyl-CoA Analysis

Time (min)% Mobile Phase B (Acetonitrile with additive)
0.010
2.010
10.090
12.090
12.110
15.010

Mobile Phase A: Water with the same additive as Mobile Phase B. This is an example gradient and should be optimized for your specific separation needs.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissues

This protocol provides a general guideline for the extraction of long-chain acyl-CoAs from tissue samples.

  • Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 2:1:1 isopropanol:acetonitrile:water).

  • Protein Precipitation: Allow the homogenate to incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >15,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with your initial LC mobile phase conditions.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative LC-MS/MS method that can be adapted for the analysis of this compound.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium hydroxide or 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide or 0.1% formic acid.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the m/z of the chosen adduct of this compound, and the product ion will correspond to a characteristic fragment (e.g., loss of the phosphopantetheine group).

Mandatory Visualization

Troubleshooting_Workflow Start Low Signal for this compound Check_MS Check MS Performance with Standard Compound Start->Check_MS Prep_Fresh Prepare Fresh Standards and Mobile Phases Check_MS->Prep_Fresh Check_ESI Verify ESI Source Parameters & Stability Prep_Fresh->Check_ESI Signal_OK Signal Restored? Check_ESI->Signal_OK Optimize_MP Optimize Mobile Phase (Additive, pH) Signal_OK->Optimize_MP No End_Success Successful Analysis Signal_OK->End_Success Yes Optimize_Source Optimize Source Parameters (Voltage, Gas, Temp.) Optimize_MP->Optimize_Source Check_Fragmentation Check for In-Source Fragmentation Optimize_Source->Check_Fragmentation Reduce_Voltage Reduce Cone/Fragmentor Voltage Check_Fragmentation->Reduce_Voltage Fragmentation Observed End_Fail Consult Instrument Specialist Check_Fragmentation->End_Fail No Fragmentation, Signal Still Low Reduce_Voltage->Optimize_Source

Caption: A workflow for troubleshooting low signal intensity.

Experimental_Workflow Sample Biological Sample (e.g., Tissue) Extraction Extraction of Acyl-CoAs Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

Technical Support Center: Refinement of Extraction Protocols for Very-Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the extraction of very-long-chain fatty acyl-CoAs (VLCFA-CoAs).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow for VLCFA-CoA extraction.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery of VLCFA-CoAs Incomplete Cell Lysis: Insufficient disruption of cell membranes or tissue structures.- Ensure thorough homogenization of tissue samples in a glass homogenizer.[1] - For cultured cells, consider using a more rigorous lysis buffer or mechanical disruption methods like sonication.
Inappropriate Solvent Selection: The solvent system may not be optimal for the highly nonpolar nature of VLCFAs.- Utilize established methods for total lipid extraction such as the Folch (chloroform:methanol 2:1) or Bligh & Dyer (chloroform:methanol:water 1:2:0.8) methods.[2] - An alternative is to homogenize in a buffer and then extract with acetonitrile (B52724).[1]
Poor Phase Separation: In liquid-liquid extractions, an indistinct interface between the aqueous and organic layers can lead to loss of the lipid-containing phase.- Ensure complete phase separation by adequate centrifugation time and force. - After adding all reagents for a Folch extraction, vortex vigorously and centrifuge to achieve a clear separation of the aqueous and organic phases.[2]
Adsorption to Surfaces: VLCFAs can adhere to plastic surfaces, leading to sample loss.- Use glass tubes and vials throughout the entire extraction process to minimize adsorption.[2]
Oxidation of Unsaturated VLCFAs: Polyunsaturated VLCFAs are prone to oxidation during the extraction process.- Perform extraction steps at low temperatures, for example, on ice. - Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[2]
Extraneous Peaks in Chromatogram Contamination from Plasticware: Plasticizers such as phthalates can leach from consumables like pipette tips and tubes.- Whenever possible, use glass consumables and high-purity solvents to avoid this type of contamination.[2]
Solvent Impurities: Low-grade solvents can contain impurities that interfere with analysis.- Use high-purity, HPLC-grade, or MS-grade solvents to minimize background noise.[2]
Carryover from Previous Injections: Residual sample from a previous, highly concentrated sample can appear in subsequent runs.- Run blank injections between samples to monitor for and mitigate carryover.[2]
Peak Tailing or Broadening in GC-MS Analysis Presence of Water: Residual water can interfere with the derivatization reaction required for GC-MS analysis.- Ensure the sample extract is completely dry before adding the derivatizing agent, for instance, by evaporating the solvent under a stream of nitrogen.[2]
Degraded Derivatization Reagent: The effectiveness of derivatization reagents can decrease over time.- Use fresh reagents for optimal derivatization efficiency.[2]
Low Sensitivity in GC-MS or LC-MS/MS Suboptimal Extraction and Purification: Inefficient extraction or purification can lead to a low concentration of the target analytes.- An extensively modified method using acetonitrile extraction followed by solid-phase purification has been shown to increase recovery.[1]
Inefficient Ionization: The method of analysis may not be optimal for the detection of VLCFA-CoAs.- For LC-MS/MS, employing MS3 scans can increase the signal-to-noise ratio for product ions of VLCFA-CoA species.[3]

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for extracting VLCFA-CoAs from tissues?

A1: A modified method with high reproducibility involves homogenizing tissue samples in a KH2PO4 buffer (100 mM, pH 4.9), followed by the addition of 2-propanol and subsequent extraction of acyl-CoAs with acetonitrile. The extracted acyl-CoAs can then be purified using a solid-phase extraction column, such as an oligonucleotide purification column, and eluted with 2-propanol.[1] This method has been reported to achieve recoveries of 70-80%.[1]

Q2: How can I quantify the extracted VLCFA-CoAs?

A2: Quantification is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This involves separating the different acyl-CoA species by HPLC followed by detection with a mass spectrometer.[1][3] For accurate quantification, it is recommended to use stable isotope-labeled internal standards.

Q3: What are the expected recovery rates for VLCFA-CoA extraction?

A3: Recovery rates can vary depending on the tissue type and the extraction method used. A modified protocol involving acetonitrile extraction and solid-phase purification has been shown to yield recoveries in the range of 70-80%.[1]

Q4: Can I use plastic tubes and pipette tips for my extraction?

A4: It is highly recommended to use glass tubes and vials for the extraction of VLCFA-CoAs.[2] VLCFAs are prone to adsorbing to plastic surfaces, which can lead to significant sample loss. Additionally, plasticizers can leach from plastic consumables and interfere with mass spectrometry analysis.[2]

Q5: My samples contain polyunsaturated VLCFAs. Are there any special precautions I should take?

A5: Yes, polyunsaturated VLCFAs are susceptible to oxidation. To minimize this, it is advisable to work at low temperatures (e.g., on ice) and to add an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvent.[2]

Experimental Protocols

Modified Protocol for VLCFA-CoA Extraction from Tissues

This protocol is based on a method that has been shown to significantly increase recovery and reproducibility.[1]

Materials:

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Glass homogenizer

  • Solid-phase extraction (SPE) columns (e.g., oligonucleotide purification columns)

  • Centrifuge

Procedure:

  • Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).

  • Add 2-propanol to the homogenate and homogenize again.

  • Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).

  • Centrifuge the mixture to pellet the precipitated proteins and other cellular debris.

  • Load the supernatant containing the acyl-CoAs onto a pre-conditioned solid-phase extraction column.

  • Wash the column to remove interfering substances.

  • Elute the acyl-CoAs from the column using 2-propanol.

  • Concentrate the eluent, which can then be analyzed by HPLC or LC-MS/MS.

Quantitative Data Summary

MethodRecovery RateKey FeaturesReference
Modified Acetonitrile Extraction with SPE70-80%High reproducibility, suitable for small tissue samples (<100 mg).[1]

Visualizations

VLCFA-CoA Metabolism Workflow

VLCFA_CoA_Metabolism cluster_cytosol Cytosol cluster_peroxisome Peroxisome VLCFA Very-Long-Chain Fatty Acid (VLCFA) Elongation Fatty Acid Elongation VLCFA->Elongation VLCFA_CoA VLCFA-CoA ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Transport Elongation->VLCFA_CoA Peroxisomal_VLCFA_CoA VLCFA-CoA Beta_Oxidation β-Oxidation Peroxisomal_VLCFA_CoA->Beta_Oxidation Metabolites Metabolites Beta_Oxidation->Metabolites ABCD1->Peroxisomal_VLCFA_CoA Extraction_Workflow Sample 1. Sample Preparation (Tissue or Cells) Homogenization 2. Homogenization/ Lysis Sample->Homogenization Extraction 3. Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Purification 4. Solid-Phase Purification (SPE) Extraction->Purification Analysis 5. LC-MS/MS Analysis Purification->Analysis

References

Technical Support Center: Strategies for Enhanced 18-Hydroxystearoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 18-hydroxystearoyl-CoA and other long-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for quantifying this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely recognized method for its high sensitivity and selectivity in quantifying acyl-CoAs, including this compound.[1][2] This technique, particularly when using multiple reaction monitoring (MRM), allows for the specific detection of the target analyte by monitoring its unique precursor-to-product ion transitions.[1]

Q2: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?

A2: Several strategies can be employed to enhance detection sensitivity:

  • Derivatization: Chemical derivatization can significantly improve the ionization efficiency and chromatographic properties of this compound.[3][4] For instance, phosphate (B84403) methylation can improve peak shape and coverage in liquid chromatography.[3] Another approach is to label the hydroxyl group, which can lead to a substantial increase in detection sensitivity.[5]

  • Optimized Sample Preparation: A robust sample preparation protocol is crucial. This includes efficient extraction and cleanup to remove interfering matrix components.[6][7] Solid-phase extraction (SPE) is a common and effective method for sample cleanup.[1]

  • Advanced LC Techniques: Utilizing ultra-high performance liquid chromatography (UHPLC) can provide better separation and sharper peaks, leading to improved sensitivity.[5]

  • Mass Spectrometer Settings: Fine-tuning mass spectrometer parameters, such as spray voltage, capillary temperature, and collision energy, is essential for maximizing the signal of the target analyte.[8]

Q3: My this compound samples seem to be degrading. What are the best practices for sample handling and storage?

A3: Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions. To minimize degradation, follow these guidelines:

  • Work Quickly and at Low Temperatures: Process samples on ice to reduce enzymatic and chemical degradation.[1]

  • Proper Storage: For long-term storage, keep samples as a dry pellet at -80°C.[1]

  • Reconstitution: When reconstituting samples for analysis, using methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[1]

Q4: What are the characteristic fragmentation patterns for long-chain acyl-CoAs in positive ion mode MS/MS?

A4: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][9] This common fragmentation pattern can be utilized for neutral loss scans to identify a broad range of acyl-CoA species within a sample.[1][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Suboptimal Ionization: The analyte may not be ionizing efficiently in the mass spectrometer source.Derivatization: Consider derivatizing the hydroxyl group or the phosphate group to enhance ionization.[3][5] Optimize MS Source Conditions: Adjust parameters such as spray voltage, gas flow rates, and temperature.[8]
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.Improve Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering substances.[1][6] Chromatographic Separation: Optimize the LC gradient to separate the analyte from interfering compounds.[9]
Analyte Adsorption: The amphiphilic nature of acyl-CoAs can lead to their adsorption onto glass and metallic surfaces.[3]Use Appropriate Labware: Employ low-adsorption vials and tubing.[10] Derivatization: Phosphate methylation can reduce the high affinity of the phosphate group to surfaces.[3]
Poor Peak Shape Suboptimal Chromatography: The chromatographic conditions may not be suitable for the analyte.Adjust Mobile Phase: Incorporate ion-pairing agents or use a mobile phase with a different pH.[9] Column Selection: Experiment with different column chemistries, such as C18 or HILIC, to find the best separation.[11]
Low Recovery During Sample Preparation Inefficient Extraction: The extraction solvent may not be effectively solubilizing the analyte.Optimize Extraction Solvent: Test different solvent systems, such as isopropanol (B130326)/phosphate buffer mixtures or acetonitrile.[7][12]
Loss During SPE: The analyte may be lost during the solid-phase extraction steps.Optimize SPE Protocol: Ensure the chosen SPE cartridge and elution method are appropriate for long-chain acyl-CoAs.[1] Consider methods that do not require an SPE step if losses are significant.[1]
Inconsistent Results Sample Degradation: The analyte is breaking down during sample processing or storage.Strict Temperature Control: Keep samples on ice at all times.[1] pH Control: Maintain a neutral pH during extraction and reconstitution.[1] Use of Internal Standards: Incorporate a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) early in the workflow to correct for variability.[3]

Experimental Protocols

Protocol 1: General Workflow for this compound Extraction and Analysis

This protocol provides a general overview of the steps involved in the analysis of this compound from biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Extraction Buffer Sample->Homogenization Extraction Acyl-CoA Extraction (e.g., with Acetonitrile) Homogenization->Extraction Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data Data Acquisition and Processing LC_MS->Data

Caption: General workflow for this compound analysis.

Methodology:

  • Sample Homogenization: Homogenize the tissue or cell sample in an appropriate ice-cold extraction buffer. A common buffer consists of isopropanol and potassium phosphate (KH2PO4) buffer.[12]

  • Extraction: Extract the acyl-CoAs from the homogenate using a solvent like acetonitrile.[7]

  • Sample Cleanup: Use solid-phase extraction (SPE) with a C18 or anion-exchange cartridge to remove interfering substances and enrich the sample for acyl-CoAs.[1]

  • Derivatization (Optional but Recommended for Increased Sensitivity):

    • Phosphate Methylation: This can improve chromatographic peak shape and reduce analyte loss due to surface adsorption.[3]

    • Hydroxyl Group Labeling: Derivatizing the hydroxyl group can significantly increase ionization efficiency and detection sensitivity.[5]

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution of a mobile phase containing an ion-pairing agent or at a high pH.[9]

    • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode, monitoring for the specific precursor and product ions of this compound.[9]

  • Data Analysis: Quantify the amount of this compound by comparing its peak area to that of a known concentration of an internal standard.

Protocol 2: Derivatization Strategy for Enhanced Sensitivity

This protocol outlines a derivatization strategy to improve the detection of hydroxylated fatty acyl-CoAs.

G Analyte This compound Reaction Derivatization Reaction Analyte->Reaction Reagent Derivatization Reagent (e.g., for hydroxyl group) Reagent->Reaction Product Derivatized Analyte (Improved Ionization) Reaction->Product LC_MS LC-MS/MS Detection Product->LC_MS

Caption: Derivatization workflow for enhanced detection.

Methodology:

  • Following sample extraction and cleanup, evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the derivatization solvent.

  • Add the derivatization reagent that specifically targets the hydroxyl group.

  • Incubate the reaction mixture under optimized conditions (e.g., temperature and time) to ensure complete derivatization.

  • Quench the reaction if necessary.

  • The derivatized sample is now ready for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the limits of detection (LODs) reported for different analytical methods for acyl-CoAs and related compounds, illustrating the impact of derivatization on sensitivity.

Analyte ClassAnalytical MethodDerivatizationLimit of Detection (LOD)Reference
Very-Long-Chain Acyl-CoAsLC-MS/MSPhosphate Methylation4.2 nM[3]
Short-Chain Acyl-CoAsLC-MS/MSPhosphate Methylation16.9 nM[3]
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)UHPLC/MSDMED Labeling0.01 - 0.14 pg[5]
Mevalonolactone (from HMG-CoA reductase activity)LC-ESI-MS/MSAmidation240 amol[13]
Fatty Acyl-CoAs (C2-C20)UHPLC-ESI-MS/MSNone1-5 fmol[14]

References

Validation & Comparative

Comparative Analysis of 18-Hydroxystearoyl-CoA Levels in Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review of 18-Hydroxystearoyl-CoA Presence in the Plant Kingdom Reveals Data Scarcity and Highlights a Need for Further Quantitative Studies

This guide provides a comparative overview of this compound levels in various plant species, designed for researchers, scientists, and professionals in drug development. Direct quantitative data for this compound across different plant species is notably absent in current scientific literature. Consequently, this document presents available data on closely related hydroxy fatty acids (HFAs) and their acyl-CoA derivatives to offer a foundational understanding and underscore the significant research opportunities in this area. The presence and concentration of such molecules are often indicative of specialized metabolic pathways that could be harnessed for industrial or pharmaceutical applications.

Quantitative Data on Hydroxy Fatty Acyl-CoAs and Their Precursors

Plant SpeciesTissueAnalyteMethod of AnalysisMean Value (%)Reference
Ricinus communisSeed OilRicinoleic AcidGas Chromatography87.64 - 89.83[1]
Ricinus communisSeed OilRicinoleic AcidGas Chromatography~86.96[2]
Ricinus communisSeed OilRicinoleic AcidNot Specified85 - 90[3]

Note: The data above pertains to the fatty acid level in triacylglycerols, not the free acyl-CoA pool.

Metabolic Pathway of this compound Biosynthesis

The biosynthesis of this compound in plants is believed to originate from oleoyl-CoA or stearoyl-CoA. The pathway involves the hydroxylation of the fatty acyl chain, followed by activation to its CoA ester. While the specific enzymes for 18-hydroxylation of stearic acid are not as well-characterized as those for other HFAs, a general pathway can be proposed based on known fatty acid modifying enzymes.

This compound Biosynthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC1 Stearoyl-ACP Stearoyl-ACP Malonyl-CoA->Stearoyl-ACP FAS Oleoyl-ACP Oleoyl-ACP Stearoyl-ACP->Oleoyl-ACP SAD Oleoyl-CoA Oleoyl-CoA Oleoyl-ACP->Oleoyl-CoA FAT/LACS 18-Hydroxyoleoyl-CoA 18-Hydroxyoleoyl-CoA Oleoyl-CoA->18-Hydroxyoleoyl-CoA Fatty Acid Hydroxylase This compound This compound 18-Hydroxyoleoyl-CoA->this compound Reductase TAG Triacylglycerols This compound->TAG Experimental Workflow Start Start Sample_Collection Plant Tissue Collection (e.g., Developing Seeds) Start->Sample_Collection Homogenization Homogenization in Extraction Buffer with Internal Standard Sample_Collection->Homogenization Purification Solid-Phase Extraction (SPE) Homogenization->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS Data_Analysis Quantification LC_MS->Data_Analysis End End Data_Analysis->End

References

A Functional Comparison of 18-Hydroxystearoyl-CoA and Its Positional Isomers in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional roles of 18-hydroxystearoyl-CoA and its related derivatives, primarily focusing on positional isomers of hydroxystearoyl-CoA. The objective is to delineate their distinct and overlapping functions in biological systems, supported by experimental data and detailed methodologies. This document is intended to serve as a resource for researchers investigating lipid metabolism, cell signaling, and the development of therapeutic agents targeting these pathways.

Introduction to Hydroxystearoyl-CoA Isomers

Hydroxystearic acids (HSAs) are hydroxylated derivatives of stearic acid, an 18-carbon saturated fatty acid. When activated to their coenzyme A (CoA) thioesters, they become key metabolic intermediates and signaling molecules. The position of the hydroxyl group on the stearic acid backbone significantly influences their biological activity. This guide will explore the functional nuances of this compound, an omega-hydroxylated fatty acyl-CoA, in comparison to other positional isomers such as 12-hydroxystearoyl-CoA and 9-hydroxystearoyl-CoA, as well as the broader class of C18 acyl-CoA derivatives.

Data Presentation: Comparative Biological Activities

The functional impact of hydroxylation position is evident in the differential biological activities of various hydroxystearoyl-CoA isomers and related C18 acyl-CoAs. The following table summarizes key quantitative data from in vitro studies.

CompoundTarget Enzyme/ProcessActivityIC50 ValueReference
Stearoyl-CoAHuman 15-Lipoxygenase-1 (h15-LOX-1)Inhibition4.2 µM[1]
Oleoyl-CoA (18:1)Human 12-Lipoxygenase (h12-LOX)Inhibition32 µM[1]
Oleoyl-CoA (18:1)Human 15-Lipoxygenase-2 (h15-LOX-2)Inhibition0.62 µM[1]
Palmitoleoyl-CoA (16:1)Human 5-Lipoxygenase (h5-LOX)Inhibition2.0 µM[1]

Note: Specific quantitative data for the direct activity of this compound is limited in publicly available literature. The data presented for other C18 acyl-CoAs provides a comparative context for potential activities.

Functional Comparison

Long-chain acyl-CoA esters are crucial players in the regulation of metabolism and cell signaling.[2] Their intracellular concentrations are tightly controlled and they are known to modulate the activity of various enzymes and transcription factors.

This compound: As an omega-hydroxy fatty acyl-CoA, this compound is a product of omega-oxidation of stearic acid. This pathway is a key catabolic route for fatty acids, particularly when beta-oxidation is impaired. The resulting dicarboxylic acids and their CoA esters are important metabolic intermediates. While specific signaling roles of this compound are not extensively documented, its formation is integral to fatty acid homeostasis.

Other Hydroxystearoyl-CoA Isomers and C18 Acyl-CoA Derivatives:

  • Enzyme Inhibition: C18 acyl-CoA derivatives have been identified as potent inhibitors of human lipoxygenase (LOX) isozymes.[1] For instance, stearoyl-CoA, the non-hydroxylated parent molecule, inhibits h15-LOX-1 with an IC50 of 4.2 µM, while oleoyl-CoA (an unsaturated C18 acyl-CoA) shows strong inhibition of h15-LOX-2 (IC50 = 0.62 µM) and moderate inhibition of h12-LOX (IC50 = 32 µM).[1] This suggests that both the acyl chain length and its degree of saturation are critical determinants of inhibitory potency against different LOX isozymes. The presence and position of a hydroxyl group on the stearoyl chain would be expected to further modulate this activity.

  • Metabolic Regulation: Long-chain acyl-CoAs are known to regulate key enzymes in fatty acid metabolism. For example, they can allosterically regulate acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis.[2] The specific effects of hydroxylated variants like this compound on these regulatory processes remain an area for further investigation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the functional activities of this compound and its derivatives.

Synthesis of Acyl-CoA Thioesters

A general method for the synthesis of acyl-CoA thioesters involves the activation of the fatty acid and subsequent reaction with coenzyme A.

Protocol: Synthesis of Fatty Acyl-CoA

  • Fatty Acid Activation: The fatty acid (e.g., 18-hydroxystearic acid) is converted to its imidazolide (B1226674) by reacting with N,N'-carbonyldiimidazole.

  • Solubilization of Coenzyme A: Coenzyme A trilithium salt is solubilized in an anhydrous solvent.

  • Acylation: The activated fatty acid (imidazolide) is added to the solubilized coenzyme A to form the fatty acyl-CoA thioester.

  • Purification: The resulting acyl-CoA is purified using reverse-phase high-pressure liquid chromatography (HPLC).

Enzyme Activity Assays

1. Acyl-CoA Synthetase (ACS) Activity Assay (Fluorometric)

This assay measures the activity of ACS enzymes, which catalyze the formation of acyl-CoAs from fatty acids.

  • Principle: The acyl-CoA produced by ACS activity is metabolized by a series of enzymes in the assay mix to generate an intermediate that reacts with a probe to produce a fluorescent signal (Ex/Em = 535/587 nm).[3]

  • Procedure:

    • Sample Preparation: Homogenize tissue or cells in ice-cold ACS Assay Buffer and centrifuge to obtain the supernatant.[4]

    • Reaction Mix Preparation: Prepare a reaction mix containing ACS Assay Buffer, Acyl-CoA Enzyme Mix, ACS Converter, and ACS Developer.[4]

    • Assay: Add the sample and reaction mix to a 96-well plate. Measure the fluorescence in a kinetic mode for at least 30 minutes at 37°C.

    • Calculation: The ACS activity is calculated based on the rate of fluorescence increase, with reference to a standard curve.

2. Lipoxygenase (LOX) Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of lipoxygenase enzymes.

  • Principle: The activity of LOX is measured by monitoring the formation of its product from a substrate like arachidonic acid. The reduction in product formation in the presence of an inhibitor is quantified.

  • Procedure:

    • Enzyme and Inhibitor Pre-incubation: The LOX enzyme is pre-incubated with the test compound (e.g., a hydroxystearoyl-CoA derivative) for a defined period.

    • Reaction Initiation: The reaction is initiated by the addition of the substrate (e.g., arachidonic acid).

    • Product Detection: The formation of the hydroperoxy fatty acid product is monitored spectrophotometrically or by using other detection methods like HPLC.

    • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by testing a range of inhibitor concentrations.

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the general pathways in which this compound and its derivatives are involved.

Fatty_Acid_Metabolism stearic_acid Stearic Acid omega_oxidation Omega-Oxidation stearic_acid->omega_oxidation hsa_18 18-Hydroxystearic Acid omega_oxidation->hsa_18 acs Acyl-CoA Synthetase (ACS) hsa_18->acs hscoa_18 This compound acs->hscoa_18 beta_oxidation Beta-Oxidation hscoa_18->beta_oxidation dicarboxylic_acid Dicarboxylic Acid-CoA beta_oxidation->dicarboxylic_acid energy Energy Production dicarboxylic_acid->energy

Caption: General pathway of omega-oxidation and activation of stearic acid.

LOX_Inhibition_Pathway arachidonic_acid Arachidonic Acid lox Lipoxygenase (LOX) arachidonic_acid->lox leukotrienes Leukotrienes (Pro-inflammatory mediators) lox->leukotrienes c18_acyl_coa C18 Acyl-CoA Derivatives (e.g., Stearoyl-CoA) inhibition c18_acyl_coa->inhibition inhibition->lox

Caption: Inhibition of the lipoxygenase pathway by C18 acyl-CoA derivatives.

Conclusion

The functional comparison of this compound and its derivatives reveals a complex landscape of biological activity that is highly dependent on the specific molecular structure. While this compound is primarily associated with fatty acid catabolism through omega-oxidation, other C18 acyl-CoA molecules demonstrate significant roles as modulators of key signaling enzymes like lipoxygenases. The provided experimental protocols offer a foundation for further research into the specific functions of these important lipid molecules. A deeper understanding of the structure-activity relationships of hydroxystearoyl-CoA isomers will be critical for the development of novel therapeutics targeting lipid-mediated signaling and metabolic pathways.

References

Comparative Guide to the Enzymatic Synthesis of 18-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enzymatic methods for the production of 18-hydroxystearic acid, a valuable omega-hydroxy fatty acid. The document details the performance of key enzymes, outlines experimental protocols for confirming their activity, and presents alternative production strategies.

Executive Summary

The enzymatic synthesis of 18-hydroxystearic acid is primarily achieved through the activity of fatty acid omega-hydroxylases, a class of enzymes predominantly belonging to the cytochrome P450 (CYP) superfamily. Specifically, members of the CYP4 family, such as CYP4A and CYP4F, are known to catalyze the omega-hydroxylation of long-chain fatty acids like stearic acid. While the user's initial query referred to "18-hydroxystearoyl-CoA synthase," the available scientific literature indicates that the direct substrate for these enzymes is typically the free fatty acid, stearic acid, rather than its CoA derivative. This guide will focus on the characterization and comparison of these cytochrome P450 enzymes and other relevant biocatalytic systems.

Performance Comparison of Enzymatic Systems

The following table summarizes the available quantitative data for enzymes capable of producing 18-hydroxystearic acid or hydroxylating similar long-chain fatty acids. Direct kinetic data for the omega-hydroxylation of stearic acid is limited in the literature; therefore, data for representative long-chain fatty acids are included to provide a comparative overview.

Enzyme SystemSubstrateProduct(s)Km (µM)Vmax (nmol/min/nmol P450) or kcat (min-1)Source Organism/SystemReference
Ancestral CYP4A Stearic Acid (C18:0)18-Hydroxystearic AcidN/APreferred SubstrateAncestral Reconstruction[1]
Human CYP4F2 3-Hydroxystearate3,18-dihydroxystearate53.513.9 min-1Homo sapiens[2]
Human CYP4F11 3-Hydroxystearate3,18-dihydroxystearate53.513.9 min-1Homo sapiens[2]
Human CYP4A11 Lauric Acid (C12:0)12-Hydroxylauric Acid4.77 min-1Homo sapiens[1]
Human CYP2E1 Lauric Acid (C12:0)11-Hydroxylauric Acid843.8 min-1Homo sapiens[1]
Bacillus megaterium CYP102A1 (P450 BM3) Palmitic Acid (C16:0)ω-1, ω-2, ω-3 hydroxy analogsN/AN/ABacillus megaterium[3]
Candida bombicola Stearic Acid (C18:0)Sophorolipids containing ω or ω-1 hydroxy fatty acidsN/AHigh Yields (up to 120 g/L of sophorolipids)Candida bombicola[4]

Note: N/A indicates that the data was not available in the cited literature. The preference of Ancestral CYP4A for stearic acid suggests it is a strong candidate for efficient 18-hydroxystearic acid production. Candida bombicola offers a whole-cell biocatalysis approach with high product yields, although the primary products are sophorolipids containing hydroxylated fatty acids.

Experimental Protocols

This section provides detailed methodologies for key experiments to confirm and quantify the enzymatic activity of fatty acid omega-hydroxylases.

Protocol 1: In Vitro Fatty Acid Hydroxylation Assay using Recombinant Cytochrome P450 Enzymes

This protocol describes the setup of an in vitro reaction to measure the hydroxylation of stearic acid by a recombinant cytochrome P450 enzyme (e.g., CYP4F2 or an ancestral CYP4A) co-expressed with a suitable redox partner, such as cytochrome P450 reductase (CPR).

1. Materials and Reagents:

  • Recombinant human CYP4F2 or other fatty acid hydroxylase (commercially available or produced via heterologous expression)

  • Recombinant human cytochrome P450 reductase (CPR)

  • NADPH

  • Stearic acid

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • EDTA

  • Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Solvents for extraction (e.g., ethyl acetate, hexane)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Internal standard (e.g., d3-18-hydroxystearic acid)

2. Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Recombinant P450 enzyme (e.g., 50 pmol)

    • Recombinant CPR (e.g., 100 pmol)

    • Liposomes (e.g., 20 µg)

    • Stearic acid (substrate, concentration range to be tested, e.g., 1-100 µM, dissolved in a suitable solvent like ethanol (B145695) or DMSO)

    • Internal standard

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., 2 M HCl).

  • Extraction: Extract the hydroxylated fatty acids from the reaction mixture using an organic solvent like ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the organic layer. Repeat the extraction process for complete recovery.

  • Drying and Derivatization: Evaporate the solvent from the collected organic phase under a stream of nitrogen. To the dried residue, add the derivatization agent (e.g., 50 µL of BSTFA with 1% TMCS) and incubate at 60°C for 30-60 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis: Evaporate the derivatization agent and reconstitute the sample in a suitable solvent (e.g., hexane). Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the 18-hydroxystearic acid-TMS derivative.

Protocol 2: Whole-Cell Biocatalysis for 18-Hydroxystearic Acid Production

This protocol outlines a general procedure for using a whole-cell biocatalyst, such as a recombinant E. coli or Candida bombicola, for the production of 18-hydroxystearic acid.

1. Materials and Reagents:

  • Recombinant microbial strain expressing the fatty acid hydroxylase.

  • Growth medium (e.g., LB for E. coli, YPD for yeast).

  • Inducing agent (e.g., IPTG for E. coli).

  • Production medium containing a carbon source (e.g., glucose) and stearic acid.

  • Buffer for washing and resuspension (e.g., phosphate buffer).

  • Extraction and derivatization reagents as in Protocol 1.

2. Procedure:

  • Cultivation of Biocatalyst: Inoculate a starter culture of the recombinant microbial strain in the appropriate growth medium with antibiotics for plasmid maintenance. Grow overnight at the optimal temperature and shaking speed.

  • Induction of Enzyme Expression: Inoculate a larger volume of fresh growth medium with the overnight culture. Grow the cells to a specific optical density (e.g., OD600 of 0.6-0.8 for E. coli). Induce the expression of the fatty acid hydroxylase by adding the appropriate inducer (e.g., IPTG). Continue cultivation for a period to allow for protein expression (e.g., 16-24 hours at a lower temperature like 20-25°C).

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer to remove residual medium components. Resuspend the cells in the production medium.

  • Biotransformation: Add stearic acid to the cell suspension. The concentration of stearic acid and other medium components should be optimized for maximum product yield. Incubate the culture under optimal conditions (temperature, pH, aeration) for the desired reaction time (e.g., 24-72 hours).

  • Product Extraction and Analysis: After the biotransformation, separate the cells from the medium by centrifugation. Extract the 18-hydroxystearic acid from both the supernatant and the cell pellet. Proceed with derivatization and GC-MS analysis as described in Protocol 1.

Protocol 3: GC-MS Analysis of 18-Hydroxystearic Acid

This protocol provides a detailed procedure for the derivatization and subsequent GC-MS analysis of 18-hydroxystearic acid.

1. Sample Preparation and Derivatization:

  • Extraction: Extract the lipid fraction containing 18-hydroxystearic acid from the sample matrix (e.g., in vitro reaction mixture, culture medium) using a suitable organic solvent.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.

    • Cap the vial tightly and heat at 60°C for 30-60 minutes.

    • Cool the sample to room temperature.

    • Evaporate the excess derivatization reagent under nitrogen.

    • Reconstitute the derivatized sample in 100 µL of hexane (B92381) or another suitable solvent for GC injection.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or similar.

  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 5°C/min to 250°C, hold for 3 minutes.

    • Ramp 3: 20°C/min to 320°C, hold for 12 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For SIM, monitor characteristic ions of the TMS-derivatized 18-hydroxystearic acid.

Alternative Production Methods

Besides the direct enzymatic hydroxylation of stearic acid, other methods can be considered for the production of 18-hydroxystearic acid.

  • Whole-Cell Biocatalysis with Candida bombicola : This yeast is a prolific producer of sophorolipids, which are biosurfactants composed of a sophorose sugar linked to a hydroxy fatty acid. When fed with stearic acid, C. bombicola can produce sophorolipids containing 17- or 18-hydroxystearic acid.[4] Subsequent hydrolysis of the sophorolipids can release the desired hydroxy fatty acid. This method offers the potential for high volumetric yields.

  • Chemical Synthesis: Traditional chemical synthesis of 18-hydroxystearic acid can be achieved through various routes, often involving multiple steps and the use of protecting groups. One approach involves the reduction of the corresponding dicarboxylic acid, nonadecanedioic acid. While offering high purity, chemical synthesis may involve harsh reaction conditions and the use of hazardous reagents.

Visualizations

Enzymatic Pathway for 18-Hydroxystearic Acid Synthesis

Enzymatic_Pathway Stearic_Acid Stearic Acid P450 Cytochrome P450 (e.g., CYP4A/CYP4F) Stearic_Acid->P450 H2O H2O P450->H2O Product 18-Hydroxystearic Acid P450->Product CPR NADPH-Cytochrome P450 Reductase (CPR) CPR->P450 e- NADP NADP+ CPR->NADP NADPH NADPH + H+ NADPH->CPR O2 O2 O2->P450

Caption: Enzymatic omega-hydroxylation of stearic acid by a cytochrome P450 system.

Experimental Workflow for In Vitro Assay

Experimental_Workflow cluster_prep Reaction Setup cluster_extraction Sample Processing cluster_analysis Analysis Prep Prepare Reaction Mix (Buffer, P450, CPR, Substrate) PreIncubate Pre-incubate at 37°C Prep->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Extract Extract with Organic Solvent Terminate->Extract Dry Evaporate Solvent Extract->Dry Derivatize Derivatize with BSTFA Dry->Derivatize Reconstitute Reconstitute in Hexane Derivatize->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS Quantify Quantify Product GCMS->Quantify

Caption: Workflow for in vitro enzymatic assay and product analysis.

References

Unraveling the Role of 18-Hydroxystearoyl-CoA in Plant Metabolism: A Comparative Analysis of Wild-Type and cyp86a1 Mutant Arabidopsis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional significance of 18-hydroxystearoyl-CoA through a comparative lens, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of its biosynthesis, the impact of its depletion in mutant plants, and the methodologies to study it.

In the intricate web of plant lipid metabolism, this compound emerges as a crucial intermediate in the biosynthesis of suberin, a complex polymer essential for forming protective barriers in various plant tissues, particularly in roots. The enzyme responsible for the ω-hydroxylation of C18 fatty acids to produce the precursor for this compound is the cytochrome P450 monooxygenase CYP86A1. To understand the precise role of this molecule, a comparative analysis between wild-type plants and mutants deficient in CYP86A1, such as the Arabidopsis thalianacyp86a1 (also known as horst) mutant, provides invaluable insights.

Quantitative Comparison of ω-Hydroxy Fatty Acids

The functional knockout of the CYP86A1 gene in the horst-1 mutant of Arabidopsis thaliana leads to a dramatic reduction in the levels of C18 ω-hydroxy fatty acids, the downstream products of this compound. This substantial decrease underscores the pivotal role of CYP86A1 in the suberin biosynthesis pathway. While direct quantification of this compound is technically challenging, the analysis of its corresponding fatty acid provides a reliable measure of the metabolic flux through this pathway.

Plant LineGenotypeC18:1 ω-Hydroxy Fatty Acid (µg/g dry weight of root)[1]Fold Change (Mutant/WT)
Wild-TypeColumbia~125-
horst-1cyp86a1 mutant~10~0.08

Note: The data presented is an approximation derived from graphical representation in the cited literature and represents the abundance of 18:1 ω-hydroxy fatty acid, a direct downstream product of this compound metabolism, in root suberin.

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Lines: Arabidopsis thaliana wild-type (e.g., ecotype Columbia) and cyp86a1 mutant (e.g., horst-1).

  • Growth: Seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Seedlings are grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C). For root analysis, plants can be transferred to a hydroponic system.

Extraction and Quantification of ω-Hydroxy Fatty Acids from Root Suberin

This protocol is adapted from methodologies used for suberin analysis.

  • Harvesting and Preparation: Harvest roots from mature plants, wash thoroughly with distilled water, and freeze-dry.

  • Depolymerization: Grind the dried root tissue to a fine powder. Perform transesterification by incubating the powder in a solution of 1 M methanolic HCl at 80°C for 16 hours. This process cleaves the ester bonds within the suberin polymer and methylates the resulting fatty acids.

  • Extraction: After cooling, extract the fatty acid methyl esters (FAMEs) with a non-polar solvent such as hexane.

  • Derivatization: Evaporate the solvent and derivatize the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve their volatility and stability for gas chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and quantify the derivatized FAMEs using a GC-MS system. Identification of 18-hydroxyoctadecenoic acid methyl ester is based on its retention time and mass spectrum compared to an authentic standard. Quantification is typically performed by comparing the peak area to that of an internal standard (e.g., heptadecanoic acid) added at the beginning of the extraction.

Extraction and Analysis of Acyl-CoAs by LC-MS/MS

This is a generalized protocol for the challenging analysis of acyl-CoA thioesters.

  • Rapid Quenching and Extraction: Harvest fresh plant tissue (e.g., roots) and immediately freeze in liquid nitrogen to halt metabolic activity. Grind the frozen tissue to a fine powder. Extract the acyl-CoAs using a cold extraction buffer, for example, a mixture of isopropanol, 50 mM KH2PO4 (pH 7.2), and concentrated HCl (50:50:1 v/v/v).

  • Purification: Perform a solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs from the crude extract.

  • LC-MS/MS Analysis: Separate the acyl-CoAs using reverse-phase liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS). The separation is typically achieved using a C18 column with a gradient of two mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile). Detection and quantification are performed using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored. Absolute quantification requires the use of a stable isotope-labeled internal standard.

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is a key step in the production of suberin monomers. The following diagrams illustrate the metabolic pathway and a typical experimental workflow for comparative analysis.

suberin_biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum C16/C18 Fatty Acids C16/C18 Fatty Acids C16/C18 Acyl-CoA C16/C18 Acyl-CoA C16/C18 Fatty Acids->C16/C18 Acyl-CoA Acyl-CoA Synthetase CYP86A1 CYP86A1 C16/C18 Acyl-CoA->CYP86A1 Substrate FAE Fatty Acid Elongase Complex C16/C18 Acyl-CoA->FAE Substrate VLCFA-CoA Very-Long-Chain Acyl-CoA Suberin Monomers Suberin Monomers VLCFA-CoA->Suberin Monomers This compound This compound This compound->Suberin Monomers Further Modifications CYP86A1->this compound ω-hydroxylation Wild-Type Wild-Type cyp86a1 Mutant cyp86a1 Mutant FAE->VLCFA-CoA Suberin Polymer Suberin Polymer Suberin Monomers->Suberin Polymer Polymerization cyp86a1 Mutant->this compound Blocked

Caption: Biosynthesis pathway of this compound and its role in suberin formation.

experimental_workflow Plant_Growth Plant Growth (Wild-Type & cyp86a1 Mutant) Harvesting Harvest Root Tissue Plant_Growth->Harvesting Extraction Extraction of Metabolites Harvesting->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison

Caption: Experimental workflow for comparative analysis.

Conclusion

The comparative analysis of wild-type and cyp86a1 mutant plants unequivocally demonstrates the critical role of this compound in the biosynthesis of suberin. The significant reduction of C18 ω-hydroxy fatty acids in the mutant highlights the specificity and importance of the CYP86A1 enzyme. The provided methodologies offer a robust framework for researchers to further investigate the function of this and related molecules in plant physiology and development. Understanding these fundamental pathways is not only crucial for basic plant science but also holds potential for applications in crop improvement and the development of novel bio-based materials.

References

A Comparative Guide to the Analytical Cross-Validation of 18-Hydroxystearoyl-CoA Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 18-hydroxystearoyl-CoA, a key long-chain acyl-CoA involved in various metabolic pathways, is crucial for advancing research in cellular metabolism and drug discovery. The selection of an appropriate analytical method is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the primary analytical techniques used for the quantification of this compound and related molecules, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The two most prominent and powerful techniques for the analysis of this compound are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Other methods such as High-Performance Liquid Chromatography (HPLC) with UV or fluorometric detection and Enzyme-Linked Immunosorbent Assays (ELISA) have also been utilized for related compounds, though they often present limitations in sensitivity and specificity.

Quantitative Performance Data

The following table summarizes the key quantitative performance metrics reported for LC-MS/MS and GC-MS based methods for the analysis of acyl-CoAs and hydroxy fatty acids. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterLC-MS/MSGC-MSHPLC with UV/FluorescenceELISA
Limit of Detection (LOD) 1-5 fmol[1][2]Method-dependent, often requires derivatizationHigher than MS-based methods18 pg/mL (for AFB1)[3]
Limit of Quantification (LOQ) 0.4 to 2.6 ng/mL (for free hydroxy fatty acids)[4]Method-dependentHigher than MS-based methodsNot explicitly found for this compound
**Linearity (R²) **0.990 to 0.998 (for free hydroxy fatty acids)[4]Good linearity is achievableGood linearity is achievableGood linearity is achievable
Recovery 70-80%[5], 90-111%[1][2]Dependent on extraction and derivatizationDependent on extraction efficiencyDependent on sample preparation
Precision (CV%) Intra- and inter-assay CVs typically < 10%[6][7]Good precision is achievableGood precision is achievableMethod-dependent
Specificity High, based on retention time and mass-to-charge ratioHigh, based on retention time and mass fragmentationLower, potential for co-eluting interferencesHigh, based on antibody-antigen binding
Throughput High, with run times as short as 5 minutes[7]Lower, due to derivatization and longer run timesModerateHigh

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of long-chain acyl-CoAs.[7]

Sample Preparation & Extraction:

  • Tissue samples are homogenized in a potassium phosphate (B84403) buffer (e.g., 100 mM, pH 4.9).[5]

  • Acyl-CoAs are extracted from the homogenate using an organic solvent such as acetonitrile (B52724) or a mixture of acetonitrile and methanol (B129727).[5][8]

  • For plasma or urine samples, a liquid-liquid extraction with a solvent like hexane (B92381) can be employed after acidification.[6]

  • Solid-phase extraction (SPE) can be used for further purification and concentration of the analytes.[5][9] An Oasis HLB column is a common choice for this purpose.[9]

Chromatographic Separation:

  • Column: A reverse-phase C18 column is typically used for separation.[5][6]

  • Mobile Phase: A binary gradient system is common, often consisting of an aqueous solvent (e.g., water with a small percentage of acetic acid or ammonium (B1175870) hydroxide) and an organic solvent (e.g., methanol or acetonitrile with similar additives).[5][6][7]

  • Flow Rate: Flow rates are typically in the range of 0.2 to 0.5 mL/min.[5][6]

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique, typically operated in positive or negative ion mode depending on the analyte.[4][7]

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.[6][7]

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Tissue lysis Purification Purification (SPE) Extraction->Purification Isolate acyl-CoAs LC_Separation LC Separation (C18) Purification->LC_Separation Inject sample MS_Detection MS/MS Detection (ESI) LC_Separation->MS_Detection Eluted analytes Quantification Quantification MS_Detection->Quantification Mass spectra

Fig. 1: General workflow for LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of fatty acids, but it requires derivatization to increase the volatility of the analytes.[10]

Sample Preparation & Derivatization:

  • Extraction and Hydrolysis: Lipids are extracted from the sample, and the acyl-CoAs are hydrolyzed to release the free fatty acids.

  • Methylation: The free hydroxy fatty acids are often converted to their fatty acid methyl esters (FAMEs) using a reagent like sodium methoxide.[10][11]

  • Silylation: The hydroxyl group is derivatized, for example, by converting it into a trimethylsilyl (B98337) (TMS) ether using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10][12] This step increases the volatility of the compound for GC analysis.

Chromatographic Separation:

  • Column: A capillary column with a suitable stationary phase, such as a (50%-cyanopropyl)-methylpolysiloxane phase (e.g., DB-23), is used to separate the derivatized analytes.[10]

  • Carrier Gas: Helium is typically used as the carrier gas.[11]

  • Temperature Program: A temperature gradient is applied to the GC oven to achieve optimal separation of the FAMEs.[11][12]

Mass Spectrometric Detection:

  • Ionization: Electron Ionization (EI) is a common ionization method that generates characteristic fragmentation patterns useful for structural elucidation.[10] Positive Chemical Ionization (PCI) can also be used to provide complementary information.[10]

  • Analysis Mode: The mass spectrometer is typically operated in full scan mode to acquire mass spectra for identification or in Selected Ion Monitoring (SIM) mode for targeted quantification.[11]

GC_MS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Extraction Extraction & Hydrolysis Methylation Methylation (FAMEs) Extraction->Methylation Form methyl esters Silylation Silylation (TMS ethers) Methylation->Silylation Increase volatility GC_Separation GC Separation Silylation->GC_Separation Inject sample MS_Detection MS Detection (EI) GC_Separation->MS_Detection Separated analytes Quantification Quantification MS_Detection->Quantification Mass spectra

Fig. 2: General workflow for GC-MS analysis of this compound.

Method Selection Considerations

The choice between LC-MS/MS and GC-MS will depend on several factors:

  • Sensitivity and Specificity: Both techniques offer high sensitivity and specificity. However, LC-MS/MS can often directly analyze the intact acyl-CoA molecule, which can be an advantage for specificity.

  • Sample Throughput: LC-MS/MS methods can be faster due to the elimination of the derivatization step and shorter chromatographic run times.[7]

  • Structural Information: GC-MS with EI can provide rich fragmentation patterns that are valuable for the structural confirmation of unknown hydroxy fatty acids.[10]

  • Instrumentation Availability: The availability of specific instrumentation and expertise within a laboratory will be a significant factor.

  • Analyte Stability: The derivatization steps in GC-MS involve chemical reactions and heating, which could potentially lead to degradation of thermally labile analytes.

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable methods for the quantification of this compound. LC-MS/MS generally offers higher throughput and allows for the direct analysis of the intact molecule. GC-MS, while requiring derivatization, can provide detailed structural information through its characteristic fragmentation patterns. The selection of the optimal method will depend on the specific research question, available resources, and the desired balance between throughput, sensitivity, and structural elucidation. For routine high-throughput quantification, LC-MS/MS is often the preferred method, while GC-MS remains a valuable tool for detailed structural characterization and methods development. A thorough cross-validation of the chosen method within the specific biological matrix of interest is essential to ensure data accuracy and reliability.

References

Assessing the Specificity of Enzymes Acting on 18-Hydroxystearoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic specificity towards 18-hydroxystearoyl-CoA, a terminal-hydroxylated, activated long-chain fatty acid. Given the limited direct experimental data on this specific substrate, this guide extrapolates from known enzymatic activities on analogous long-chain fatty acids and their derivatives. The information presented herein is intended to support research and development efforts in lipid metabolism and drug discovery.

Introduction to this compound Metabolism

This compound is an intermediate in the ω-oxidation pathway of stearic acid. This metabolic route serves as an alternative to the primary β-oxidation pathway, particularly for the detoxification and elimination of fatty acids. The metabolism of this compound is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum and peroxisomes, converting it into a dicarboxylic acid. The key enzyme classes involved in this pathway are Cytochrome P450 monooxygenases, alcohol dehydrogenases, aldehyde dehydrogenases, and acyl-CoA thioesterases.

Comparative Analysis of Enzyme Specificity

The specificity of enzymes for this compound is crucial for understanding its metabolic fate and potential physiological roles. Below is a comparative summary of the key enzyme families that are predicted to act on this substrate.

Table 1: Comparison of Enzymes Potentially Acting on this compound and Related Substrates
Enzyme ClassSpecific Enzyme ExamplesGeneral FunctionSubstrate Specificity and Activity on Long-Chain Fatty Acyl DerivativesRelevance to this compound
Cytochrome P450 Monooxygenases CYP4F2, CYP4A11ω-hydroxylation of fatty acidsCatalyze the initial hydroxylation of long-chain saturated and unsaturated fatty acids at the ω-position. Activity varies with chain length.Responsible for the production of 18-hydroxystearic acid from stearic acid, which is then activated to this compound.
Alcohol Dehydrogenases (ADHs) Class I ADH, various microbial ADHsOxidation of alcohols to aldehydesExhibit broad specificity for primary alcohols. Activity often increases with the length of the carbon chain.[1][2][3]Predicted to oxidize the 18-hydroxyl group of this compound to an aldehyde (18-oxostearoyl-CoA).
Aldehyde Dehydrogenases (ALDHs) Fatty Aldehyde Dehydrogenase (FALDH/ALDH3A2)Oxidation of aldehydes to carboxylic acidsActs on a wide range of long-chain aliphatic aldehydes (C6-C24), including saturated and unsaturated variants.[4][5]Expected to catalyze the oxidation of 18-oxostearoyl-CoA to the corresponding dicarboxylic acid (octadecanedioyl-CoA).
Acyl-CoA Thioesterases (ACOTs) ACOT1, ACOT2Hydrolysis of acyl-CoAs to free fatty acids and Coenzyme ABroad specificity for medium to long-chain acyl-CoAs.[6][7] Involved in regulating the intracellular pool of activated fatty acids.May hydrolyze this compound to 18-hydroxystearic acid, thereby modulating its availability for further oxidation or other metabolic pathways.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of enzyme kinetics and specificity. Below are representative methodologies for key assays.

Protocol 1: General Assay for Fatty Acid ω-Oxidation

This protocol is adapted from methods used to measure the metabolism of radiolabeled fatty acids and can be tailored for this compound.

Objective: To determine the rate of conversion of [14C]-18-hydroxystearoyl-CoA to its metabolic products by a specific enzyme or cell lysate.

Materials:

  • Enzyme source (e.g., purified recombinant enzyme, microsomal fraction, or cell homogenate)

  • [1-14C]-18-hydroxystearoyl-CoA (custom synthesized)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Cofactors: NADPH for CYP450s, NAD+ for dehydrogenases

  • Quenching solution (e.g., 2M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Scintillation cocktail and vials

  • Thin-layer chromatography (TLC) system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, enzyme source, and cofactors.

  • Initiation: Start the reaction by adding the radiolabeled substrate, [1-14C]-18-hydroxystearoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Termination: Stop the reaction by adding the quenching solution.

  • Extraction: Extract the fatty acid metabolites from the aqueous reaction mixture using an organic solvent.

  • Analysis:

    • Total Oxidation: Measure the radioactivity in the aqueous phase after extraction, which represents the formation of more polar, water-soluble products like dicarboxylic acids.

    • Metabolite Profiling: Separate the different metabolites in the organic extract using TLC. Scrape the corresponding spots and quantify the radioactivity by liquid scintillation counting.

  • Data Analysis: Calculate the rate of substrate conversion based on the amount of product formed over time. Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.

Protocol 2: Spectrophotometric Assay for Alcohol/Aldehyde Dehydrogenase Activity

Objective: To measure the activity of an NAD(P)+-dependent dehydrogenase using this compound or its aldehyde derivative as a substrate.

Principle: The activity of the dehydrogenase is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H.

Materials:

  • Purified dehydrogenase

  • Substrate: this compound or 18-oxostearoyl-CoA

  • Cofactor: NAD+ or NADP+

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the buffer, cofactor, and enzyme.

  • Baseline Reading: Measure the absorbance at 340 nm to establish a baseline.

  • Reaction Initiation: Add the substrate to the cuvette to start the reaction.

  • Measurement: Monitor the change in absorbance at 340 nm over time.

  • Calculation: Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M-1cm-1).

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the metabolic processes and experimental designs.

omega_oxidation_pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Stearoyl-CoA Stearoyl-CoA This compound This compound Stearoyl-CoA->this compound CYP4F2/CYP4A11 (NADPH, O2) 18-Oxostearoyl-CoA 18-Oxostearoyl-CoA This compound->18-Oxostearoyl-CoA Alcohol Dehydrogenase (NAD+) Octadecanedioyl-CoA Octadecanedioyl-CoA 18-Oxostearoyl-CoA->Octadecanedioyl-CoA Aldehyde Dehydrogenase (NAD+) Shorter-chain dicarboxylyl-CoA + Acetyl-CoA Shorter-chain dicarboxylyl-CoA + Acetyl-CoA Octadecanedioyl-CoA->Shorter-chain dicarboxylyl-CoA + Acetyl-CoA β-oxidation experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_data Data Analysis Enzyme_Source Enzyme Source (Purified/Lysate) Reaction_Setup Set up reaction mixture Enzyme_Source->Reaction_Setup Substrate_Prep Substrate Preparation (this compound) Substrate_Prep->Reaction_Setup Cofactor_Prep Cofactor Solution (NAD+/NADPH) Cofactor_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Stop reaction Incubation->Termination Analysis Product Quantification (HPLC/LC-MS/Scintillation) Termination->Analysis Kinetics Determine Kinetic Parameters (Km, Vmax) Analysis->Kinetics Specificity Compare with alternative substrates Kinetics->Specificity

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the current understanding of 18-hydroxystearoyl-CoA's role in plant development. While direct evidence for a signaling role is still emerging, this document synthesizes existing data on related lipid molecules, outlines key experimental protocols for investigation, and proposes potential signaling pathways and workflows.

Data Presentation: Comparative Analysis of Acyl-CoAs in Plant Development

Developmental StageAcyl-CoA SpeciesRelative AbundanceImplied Metabolic ShiftReference
Early-Stage Seed (Cell Division) 16:0-CoA, 18:0-CoAModerateGeneral membrane biosynthesis[1]
18:1-CoALowInitial stages of storage lipid synthesis[1]
Mid-Stage Seed (Oil Accumulation) 16:0-CoA, 18:0-CoALow to ModerateShift towards storage lipid precursors[1]
18:1-CoAHighPeak of triacylglycerol (TAG) synthesis[1]
18:2-CoA, 18:3-CoAIncreasingDesaturation of oleoyl-CoA for polyunsaturated fatty acid production[2]
Late-Stage Seed (Maturation) 16:0-CoA, 18:0-CoALowDecline in de novo fatty acid synthesis[1]
18:1-CoA, 18:2-CoA, 18:3-CoADecreasingCompletion of oil accumulation[1]
Germinating Seedling (2-day old) 16:0-CoA, 18:0-CoA, 18:1-CoA, 18:2-CoAModerate to HighMobilization of storage lipids for growth[1]

Note: The levels of this compound would likely be significantly lower than these major acyl-CoAs and are hypothesized to be involved in the synthesis of specialized lipids like cutin and suberin, which are crucial for organ protection and development.

Experimental Protocols

1. Extraction and Quantification of Acyl-CoA Esters from Plant Tissues

This protocol is adapted from established methods for acyl-CoA analysis and is suitable for detecting hydroxylated species.[1][3][4]

a. Tissue Homogenization:

  • Flash-freeze plant tissue (e.g., developing seeds, leaves, roots) in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Homogenize the powder in an extraction buffer (e.g., 2-propanol with 50 mM KH2PO4, pH 7.2) to inactivate acyl-CoA hydrolases.

b. Lipid Extraction:

  • Perform a biphasic extraction by adding chloroform (B151607) and water (or a saline solution) to the homogenate.

  • Vortex thoroughly and centrifuge to separate the phases. The aqueous phase containing the acyl-CoAs is collected.

c. Solid-Phase Extraction (SPE) for Cleanup:

  • Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the aqueous extract.

  • Wash the cartridge with a low concentration of organic solvent (e.g., methanol) to remove polar impurities.

  • Elute the acyl-CoAs with a higher concentration of organic solvent.

d. LC-MS/MS Analysis:

  • Analyze the eluted sample using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Use a C18 column for separation with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Detect and quantify this compound using multiple reaction monitoring (MRM) with specific precursor-product ion transitions. Use a stable isotope-labeled internal standard for accurate quantification.

2. Comparative Metabolomics Workflow for Acyl-CoA Profiling

This workflow provides a high-level overview of a comparative study to investigate the link between this compound and developmental stages.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Phase cluster_2 Data Analysis & Interpretation A Plant Growth at Different Developmental Stages (Germination, Vegetative, Flowering, Seed Maturation) B Tissue Collection (e.g., Cotyledons, Leaves, Flowers, Developing Seeds) A->B C Metabolite Extraction (Quenching, Homogenization, Phase Separation) B->C D LC-MS/MS Analysis (Acyl-CoA Profiling) C->D E Data Processing (Peak Integration, Normalization) D->E F Statistical Analysis (Multivariate Analysis, Differential Expression) E->F G Pathway Analysis & Correlation (Correlation with Developmental Phenotypes) F->G H Hypothesis Generation G->H

Caption: A typical workflow for comparative acyl-CoA profiling across plant developmental stages.

Mandatory Visualization: Signaling Pathways and Logical Relationships

Proposed Signaling Pathway for Hydroxylated Fatty Acid Involvement in Development

While a specific signaling cascade for this compound is not yet defined, its role can be hypothesized based on the known functions of other lipid molecules in plant defense and development. It is likely integrated into larger metabolic and hormonal networks.

G A Developmental Cues / Environmental Stress B Fatty Acid Hydroxylase (FAH) Gene Expression A->B C Stearoyl-CoA D This compound C->D FAH E Cutin & Suberin Synthesis D->E G Hormonal Crosstalk (e.g., ABA, Jasmonates) D->G Potential Signaling F Cell Wall Modification & Organ Protection E->F I Developmental Responses (e.g., Organogenesis, Stress Tolerance) F->I H Downstream Gene Regulation G->H H->I

Caption: Proposed metabolic and signaling role of this compound in plant development.

Logical Relationship: From Gene to Function

The validation of this compound's function in development requires a multi-faceted approach, connecting gene expression to metabolic changes and observable phenotypes.

G A Identify Candidate Genes (e.g., Fatty Acid Hydroxylases) B Generate Mutants (e.g., Knockout, Overexpression) A->B C Metabolite Profiling (Quantify this compound) B->C D Phenotypic Analysis (Analyze Developmental Stages) B->D E Establish Correlation C->E D->E F Validate Function E->F

Caption: Logical workflow for validating the function of this compound in plant development.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.